molecular formula C7H5BrN2 B2922977 2-(2-Bromopyridin-3-YL)acetonitrile CAS No. 1211523-71-5

2-(2-Bromopyridin-3-YL)acetonitrile

Cat. No.: B2922977
CAS No.: 1211523-71-5
M. Wt: 197.035
InChI Key: ZELUAAXEWIYSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromopyridin-3-YL)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromopyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUAAXEWIYSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2-bromopyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes a foundational understanding of the reaction mechanisms and provides practical, field-proven insights to ensure reproducibility and scalability.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of biologically active molecules. This compound serves as a versatile building block, possessing two key reactive sites: the bromo substituent at the 2-position, which is amenable to various cross-coupling reactions, and the cyanomethyl group at the 3-position, which can be further elaborated into a variety of functional groups. The strategic placement of these functionalities makes it a valuable precursor for the synthesis of complex heterocyclic systems.

This guide will focus on the most direct and reliable synthetic strategies, primarily revolving around the introduction of the cyanomethyl moiety onto a pre-functionalized 2-bromopyridine core.

Primary Synthetic Pathway: Nucleophilic Substitution

The most common and direct route to this compound involves the nucleophilic substitution of a suitable leaving group at the benzylic position of a 2-bromo-3-(halomethyl)pyridine with a cyanide salt. This reaction typically proceeds via an SN2 mechanism.

Mechanistic Insight: The SN2 Reaction with Cyanide

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] In the context of synthesizing this compound, the cyanide ion (:CN⁻) acts as the nucleophile, attacking the carbon of the chloromethyl group.

Key characteristics of this SN2 reaction include:

  • Concerted Mechanism: Bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group occur simultaneously.[3]

  • Backside Attack: The cyanide nucleophile attacks the carbon atom from the side opposite to the leaving group (e.g., chloride).

  • Stereochemistry: If the electrophilic carbon were a chiral center, this reaction would proceed with an inversion of configuration, a phenomenon known as Walden inversion.[4]

  • Rate Law: The reaction rate is dependent on the concentration of both the substrate (2-bromo-3-(chloromethyl)pyridine) and the nucleophile (cyanide).[5]

The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often preferred as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.[3]

Strategic Precursor Synthesis

The success of the primary synthetic pathway hinges on the efficient preparation of the key intermediate, 2-bromo-3-(halomethyl)pyridine. There are several viable routes to this precursor, starting from commercially available materials.

Pathway A: From 2-Bromo-3-methylpyridine

This pathway involves the radical bromination of 2-bromo-3-methylpyridine to introduce a bromine atom at the methyl group, which can then be displaced by cyanide.

2-Bromo-3-methylpyridine can be synthesized from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.[6]

Diagram: Synthesis of 2-Bromo-3-methylpyridine

G cluster_0 Synthesis of 2-Bromo-3-methylpyridine A 2-Methyl-3-aminopyridine B Diazonium Salt Intermediate A->B NaNO2, HBr, Br2 -5 to 0 °C C 2-Bromo-3-methylpyridine B->C Neutralization G cluster_1 Radical Bromination D 2-Bromo-3-methylpyridine E 2-Bromo-3-(bromomethyl)pyridine D->E NBS, AIBN CCl4, Reflux G cluster_2 Overall Synthesis of this compound F 2-Bromonicotinic Acid G 2-Bromo-3-(hydroxymethyl)pyridine F->G Reduction (e.g., LiAlH4) H 2-Bromo-3-(chloromethyl)pyridine G->H Chlorination (e.g., SOCl2) I This compound H->I Cyanation (e.g., NaCN, DMSO)

References

A Technical Guide to 2-(2-Bromopyridin-3-YL)acetonitrile (CAS 1211523-71-5): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 2-(2-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Core Chemical Identity

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyanomethyl group at the 3-position. This specific arrangement of functional groups offers a unique combination of reactivity, making it a valuable intermediate in multi-step organic synthesis.

PropertyValueSource(s)
CAS Number 1211523-71-5[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [2]
IUPAC Name This compound[3]
SMILES N#CCC1=CC=CN=C1Br[1][2]
Predicted XLogP3 1.5[4]
Predicted Boiling Point 323.3 ± 27.0 °C[3]

Synthesis Methodologies: Establishing a Reliable Supply

The availability of robust synthetic routes is paramount for the utility of any chemical building block. Two primary methods have been reported for the synthesis of this compound, offering flexibility based on starting material availability and scale requirements.[3]

Method A: Cyanation of a Mesylate Precursor

This route involves the nucleophilic substitution of a mesylate with sodium cyanide. The causality behind this choice is the excellent leaving group ability of the mesylate, facilitating an efficient S(_N)2 reaction.

Experimental Protocol:

  • Mesylate Formation (Not Detailed in Source): The precursor, (2-bromopyridin-3-yl)methyl methanesulfonate, is first synthesized from the corresponding alcohol.

  • Cyanation: A solution of (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO) is treated with sodium cyanide (5.0 eq.).

  • Reaction Conditions: The mixture is stirred overnight at room temperature to ensure complete conversion.

  • Work-up and Purification: Ethyl acetate is added, and the organic phase is washed repeatedly with water to remove DMSO and excess cyanide salts. The organic layer is then dried over MgSO₄, concentrated, and purified by filtration through a short silica pad to yield the product as white crystals (95% yield).[3]

Method B: Condensation and Rearrangement from an Aldehyde

This approach utilizes a condensation reaction between 2-bromonicotinaldehyde and 2-tosylacetonitrile, mediated by a strong base. This method builds the carbon skeleton and introduces the nitrile group in a convergent manner.

Experimental Protocol:

  • Base Preparation: A mixture of t-BuOK (2.05 eq.) in 1,2-dimethoxyethane (DME) is cooled to -60 °C.

  • Addition of Nitrile: A solution of 2-tosylacetonitrile (1.0 eq.) in DME is added dropwise to the cold base solution.

  • Aldehyde Addition: A solution of 2-bromonicotinaldehyde (1.0 eq.) in DME is then added dropwise at -60 °C. The reaction is stirred for 1 hour.

  • Rearrangement and Work-up: Methanol is added, and the mixture is allowed to warm to room temperature, stirred for 1 hour, and then heated to 85 °C for another hour. After cooling, the volatiles are removed under reduced pressure. The residue is diluted with brine and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica chromatography (Eluent: Ethyl Acetate/Hexane = 1:10) to give the final product. Mass spectrometry confirmed the product with m/z 197 (M+H)⁺.[3]

G cluster_A Method A: Cyanation cluster_B Method B: Condensation A1 (2-bromopyridin-3-yl)methyl methanesulfonate A2 NaCN, DMSO A1->A2 Stir RT, Overnight A3 this compound (95% Yield) A2->A3 B1 2-bromonicotinaldehyde + 2-tosylacetonitrile B2 t-BuOK, DME, -60°C B1->B2 B3 Intermediate B2->B3 B4 MeOH, Heat B3->B4 Rearrangement B5 this compound B4->B5

Caption: Synthetic routes to this compound.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Features
¹H NMR The spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. A doublet of doublets (dd) around 8.3-8.5 ppm (proton at C6), a dd around 7.7-7.9 ppm (proton at C4), and a dd around 7.3-7.5 ppm (proton at C5). A singlet for the methylene (-CH₂-) protons is expected around 4.0 ppm.
¹³C NMR The spectrum should display 7 distinct carbon signals. The nitrile carbon (-C≡N) would appear around 115-120 ppm. The methylene carbon (-CH₂CN) would be significantly upfield, around 20-25 ppm. The five pyridine carbons would resonate in the 120-155 ppm range, with the carbon bearing the bromine (C2) being the most deshielded.
IR Spectroscopy A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C/C=N stretching vibrations for the pyridine ring would be in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency is expected in the 500-650 cm⁻¹ range.[5]

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is derived from the orthogonal reactivity of its two key functional groups: the 2-bromo substituent and the cyanomethyl group.

Reactivity of the 2-Bromo Pyridine Moiety

The bromine atom at the C2 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This position is electronically activated, making it susceptible to oxidative addition to a Pd(0) catalyst.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. The 2-bromo position can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce molecular diversity.[6][7] This is a cornerstone strategy for building the core scaffolds of many kinase inhibitors.[6] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[6][7]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2-position.[8][9][10][11] This is particularly relevant in medicinal chemistry for installing functionalities that can form critical hydrogen bonds with target proteins. The use of specialized ligands (e.g., BINAP, dppf) is often necessary to overcome catalyst inhibition by the pyridine nitrogen.[12]

Reactivity of the Cyanomethyl Group

The methylene protons adjacent to the nitrile group are acidic (pKa ~25 in DMSO) and can be deprotonated by a suitable base (e.g., NaH, KOtBu) to form a stabilized carbanion.

  • Alkylation: The resulting nucleophile can react with various electrophiles, such as alkyl halides, to extend the carbon chain.

  • Annulation and Cyclization Reactions: The nitrile group itself can participate in cyclization reactions. For instance, it can be a key component in the synthesis of fused heterocyclic systems like pyridopyrimidines, which are prevalent scaffolds in kinase inhibitor design.[13]

G cluster_main Reactivity of this compound cluster_bromo 2-Bromo Position cluster_nitrile Cyanomethyl Group start 2-(2-Bromopyridin-3-YL) acetonitrile suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (with R-NH₂) start->buchwald Pd Catalyst, Base alkylation Alkylation (Base, R'-X) start->alkylation Base cyclization Annulation/ Cyclization start->cyclization Reaction Partners P1 P1 suzuki->P1 Forms C-C Bond P2 P2 buchwald->P2 Forms C-N Bond P3 P3 alkylation->P3 Chain Extension P4 P4 cyclization->P4 Fused Heterocycles

Caption: Key reaction pathways for functionalization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural motifs accessible from this compound are highly sought after in modern medicinal chemistry, particularly for the development of small molecule kinase inhibitors. The 2-aminopyridine and 2-arylpyridine cores are privileged structures known to interact with the ATP-binding site of numerous protein kinases.

Workflow: Hypothetical Synthesis of a Kinase Inhibitor Scaffold

This workflow illustrates how the dual reactivity of the title compound can be leveraged in a divergent synthesis strategy.

G A 2-(2-Bromopyridin-3-YL) acetonitrile B Step 1: Suzuki Coupling (Install Aryl Group 'Ar') A->B Path 1 C Step 2: Buchwald-Hartwig (Install Amine 'R-NH₂') A->C Path 2 D Intermediate A (2-Aryl-3-cyanomethylpyridine) B->D E Intermediate B (2-Amino-3-cyanomethylpyridine) C->E F Step 3: Nitrile Chemistry (e.g., Cyclization) D->F G Step 3: Aryl Group Chemistry (e.g., Further Coupling) E->G H Diverse Kinase Inhibitor Scaffolds F->H G->H

Caption: Divergent synthesis strategy for inhibitor libraries.

This strategic flexibility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. By varying the coupling partners in the Suzuki and Buchwald-Hartwig reactions, chemists can systematically probe the chemical space around the pyridine core to optimize potency and selectivity against specific kinase targets.

Safety and Handling

  • Hazard Classification (Inferred): Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[14][16] Causes skin and serious eye irritation. May cause respiratory irritation. Acetonitrile is a flammable liquid and forms cyanide in the body.[15]

  • Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2]

First Aid (General Guidance):

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult an ophthalmologist.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[15]

Conclusion

This compound is a high-value synthetic intermediate poised for significant application in drug discovery and development. Its well-defined points of reactivity at the 2-bromo position and the active methylene group allow for predictable and versatile synthetic transformations. The ability to readily participate in robust, well-established cross-coupling reactions makes it an ideal starting material for building libraries of novel heterocyclic compounds, particularly those targeting the kinome. Researchers employing this building block are well-equipped to accelerate their discovery programs and develop next-generation therapeutics.

References

Spectroscopic Scrutiny of 2-(2-Bromopyridin-3-YL)acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(2-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just the raw data, but also the scientific rationale behind the experimental choices and a thorough interpretation of the spectral features. Adherence to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) is paramount in this guide, ensuring a self-validating and robust understanding of the molecule's structural characterization.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1211523-71-5, is a bifunctional molecule featuring a bromine-substituted pyridine ring and a reactive nitrile group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity of the subsequent chemical transformations and the final drug candidate. This guide will delve into the three cornerstone spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high-confidence confirmation of the molecule's identity.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in CDCl3 with TMS NMR_Acquire Acquire FID on 300 MHz Spectrometer NMR_Sample->NMR_Acquire NMR_Process Fourier Transform, Phase, Baseline Correct NMR_Acquire->NMR_Process NMR_Spectrum ¹H and ¹³C NMR Spectra NMR_Process->NMR_Spectrum Interpretation Structural Elucidation NMR_Spectrum->Interpretation IR_Sample Place solid on ATR crystal IR_Acquire Acquire Interferogram IR_Sample->IR_Acquire IR_Process Fourier Transform IR_Acquire->IR_Process IR_Spectrum IR Spectrum IR_Process->IR_Spectrum IR_Spectrum->Interpretation MS_Sample Prepare dilute solution MS_Acquire Infuse into ESI source MS_Sample->MS_Acquire MS_Process Mass Analysis (TOF or Orbitrap) MS_Acquire->MS_Process MS_Spectrum High-Resolution Mass Spectrum MS_Process->MS_Spectrum MS_Spectrum->Interpretation Compound This compound Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Chemical properties and reactivity of "2-(2-Bromopyridin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromopyridin-3-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a brominated pyridine ring and a synthetically versatile nitrile group, offers multiple avenues for chemical modification. This document elucidates the compound's physicochemical properties, details established synthetic protocols, and explores its rich reactivity at its three primary functional centers: the C2-bromo substituent, the nitrile moiety, and the acidic α-carbon. By explaining the causality behind its reactivity and providing detailed experimental frameworks, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of complex molecular targets.

Introduction: A Multifunctional Synthetic Scaffold

This compound is a bifunctional organic compound that has garnered significant interest as a versatile intermediate. Its structure strategically combines the reactivity of a 2-bromopyridine moiety with the synthetic flexibility of an acetonitrile group. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the entire molecule, activating the C2-position for nucleophilic substitution and increasing the acidity of the methylene protons. This combination of an electrophilic aromatic carbon, a transformable nitrile group, and a reactive methylene bridge makes it an exceptionally valuable precursor for constructing a diverse range of more complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1211523-71-5[2]
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [2][4]
Appearance White crystals / Brown oil[4]
Boiling Point 323.3 ± 27.0 °C (Predicted)[4]
Density 1.575 ± 0.06 g/cm³ (Predicted)[4]
Topological Polar Surface Area 36.7 Ų[4]
XLogP3 1.5[4][5]
Monoisotopic Mass 195.96361 Da[3][4]
Spectroscopic Signatures

While specific spectra are proprietary, the expected spectroscopic data based on the molecule's structure are as follows:

  • ¹H NMR: The spectrum would feature signals for the three aromatic protons on the pyridine ring and a singlet for the two methylene (CH₂) protons adjacent to the nitrile group. The chemical shifts of the pyridine protons would be influenced by the positions of the bromine and acetonitrile substituents.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals: five for the pyridine ring (two of which are substituted) and one each for the methylene carbon and the nitrile carbon.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The expected m/z for the [M+H]⁺ ion is 197.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group with a cyanide source.

Protocol 1: Cyanation of (2-Bromopyridin-3-yl)methyl Methanesulfonate

This protocol demonstrates a straightforward SN2 reaction where a mesylate leaving group is displaced by a cyanide anion. The choice of a mesylate precursor is strategic, as it is an excellent leaving group, facilitating a high-yield conversion under mild conditions.

Experimental Workflow:

  • Precursor Synthesis: (2-Bromopyridin-3-yl)methanol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form (2-bromopyridin-3-yl)methyl methanesulfonate.

  • Cyanide Displacement: The resulting methanesulfonate (1.0 equiv) is dissolved in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Nucleophile Addition: Sodium cyanide (NaCN) (5.0 equiv) is added to the solution. The large excess of cyanide drives the reaction to completion.[4]

  • Reaction Conditions: The mixture is stirred at room temperature overnight, allowing the reaction to proceed to completion.[4]

  • Workup and Purification:

    • Ethyl acetate is added to the reaction mixture.

    • The organic phase is washed multiple times with water to remove DMSO and excess NaCN.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

    • The crude product is purified via silica gel chromatography to yield this compound.[4]

G cluster_synthesis Synthesis Workflow start Starting Material: (2-Bromopyridin-3-yl)methyl methanesulfonate reagents Reagents: - Sodium Cyanide (NaCN) - DMSO (Solvent) start->reagents 1. Add reaction Reaction Conditions: - Stir overnight - Room Temperature reagents->reaction 2. React workup Aqueous Workup: - Add Ethyl Acetate - Wash with Water reaction->workup 3. Quench & Extract purification Purification: - Dry over Na₂SO₄ - Concentrate - Silica Chromatography workup->purification 4. Isolate product Final Product: This compound purification->product 5. Obtain

Caption: Workflow for synthesis via cyanide displacement.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three key structural components. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity.

Reactivity mol A A: C-Br Bond (Cross-Coupling, SNAr) A->mol B B: Nitrile Group (Hydrolysis, Reduction) B->mol C C: α-Methylene (Deprotonation, Alkylation) C->mol

Caption: Key reactive sites of the molecule.

A. Reactions at the C2-Bromo Substituent

The bromine atom at the C2 position of the pyridine ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. The adjacent ring nitrogen is strongly electron-withdrawing, which polarizes the C-Br bond and activates the carbon for two major classes of reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful applications of the bromo-substituent. Reactions like Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups, respectively.

    • Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, a key step facilitated by the electrophilic nature of the C2 carbon. Subsequent transmetalation and reductive elimination form the new C-C bond.

  • Copper-Catalyzed Goldberg Reaction: This reaction is used to form C-N bonds, coupling the bromopyridine with amides or amines.[6] This is particularly useful for synthesizing N-aryl pyridine derivatives.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides or thiolates, can directly displace the bromide ion. This reaction is favored because the electron-withdrawing pyridine nitrogen can stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction.

B. Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important moieties.[7]

  • Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid depending on the reaction conditions.

    • Basic or Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by heating will hydrolyze the nitrile to the corresponding carboxylic acid, 2-(2-Bromopyridin-3-yl)acetic acid.[7][8]

    • Partial Hydrolysis: Milder conditions, such as using KOH in ethanol, can favor the formation of the primary amide, 2-(2-Bromopyridin-3-yl)acetamide.[8]

  • Reduction: The nitrile can be reduced to a primary amine.

    • Methodology: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) will convert the nitrile group into an aminomethyl group, yielding 2-(2-Bromopyridin-3-yl)ethan-1-amine.[7] This transformation is crucial for introducing a flexible basic side chain.

C. Reactivity of the α-Methylene Bridge

The methylene (CH₂) protons located between the pyridine ring and the nitrile group are acidic.

  • Causality: Both the pyridine ring and the nitrile group are electron-withdrawing, which stabilizes the resulting carbanion formed upon deprotonation. This allows the α-carbon to act as a nucleophile.

  • Alkylation and Condensation: In the presence of a suitable base (e.g., NaH, LDA, or KOtBu), the α-carbon can be deprotonated.[9] The resulting nucleophile can then be alkylated with alkyl halides or undergo condensation reactions with aldehydes or ketones, enabling chain extension and further functionalization.

G cluster_bromo A: C-Br Reactions cluster_nitrile B: Nitrile Reactions cluster_alpha C: α-Carbon Reactions start This compound suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki Ar-B(OH)₂ goldberg Goldberg Amination (Cu Catalyst, Base) start->goldberg R₂NH snar SNAr (Strong Nucleophile) start->snar Nu⁻ hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (LiAlH₄ or H₂/cat.) start->reduction alkylation Alkylation (Base, R-X) start->alkylation

Caption: Major synthetic transformations.

Safety and Handling

This compound and related brominated heterocyclic compounds require careful handling due to their potential toxicity.

  • Hazard Classification: This class of compounds is often classified as toxic if swallowed, fatal in contact with skin, and may cause skin, eye, and respiratory irritation.[10]

  • Precautionary Statements:

    • Prevention: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood. Wear protective gloves, eye protection, and face protection.[11]

    • Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Gently wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[10]

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[12] Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) is recommended to ensure long-term stability.[2][13]

Conclusion

This compound is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The ability to selectively functionalize the C-Br bond via cross-coupling, transform the nitrile into other key functional groups, and utilize the acidic methylene bridge for chain elaboration provides a robust platform for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

A Technical Guide to 2-(2-Bromopyridin-3-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(2-bromopyridin-3-yl)acetonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, and characterization, with a primary focus on its versatile reactivity that enables the construction of complex molecular architectures, particularly for the discovery of novel kinase inhibitors.

Core Properties and Specifications

This compound is a strategically functionalized pyridine derivative. The presence of a bromine atom at the 2-position, an activated cyanomethyl group at the 3-position, and the pyridine nitrogen atom provide three distinct points for chemical modification, making it a highly valuable scaffold in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [3]
CAS Number 1211523-71-5[4]
Canonical SMILES C1=CC(=C(N=C1)Br)CC#N[1]
Monoisotopic Mass 195.96361 Da[1]
Predicted XLogP3 1.5[1]
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥95%[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through nucleophilic substitution on a suitable precursor. A common and effective strategy involves the cyanation of a methanesulfonate derivative.

Detailed Synthesis Protocol

This protocol describes the synthesis via nucleophilic substitution, a robust method that ensures high conversion. The causality behind this choice lies in the excellent leaving group ability of the mesylate anion, which is readily displaced by the cyanide nucleophile.

Reaction Scheme: (2-bromopyridin-3-yl)methanol → (2-bromopyridin-3-yl)methyl methanesulfonate → this compound

Step 1: Mesylation of (2-bromopyridin-3-yl)methanol

  • Dissolve (2-bromopyridin-3-yl)methanol (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

  • Add triethylamine (TEA, 1.5 eq.) to the solution to act as a base, scavenging the HCl generated.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution. Maintaining a slow addition rate prevents undesirable side reactions.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (2-bromopyridin-3-yl)methyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Cyanation to Yield this compound

  • Dissolve the crude (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO). DMSO is an ideal solvent for Sₙ2 reactions involving cyanide due to its polar aprotic nature.

  • Add sodium cyanide (NaCN, 1.5 to 2.0 eq.) to the solution. NaCN is used in slight excess to ensure the reaction goes to completion.

  • Stir the mixture at room temperature overnight. The reaction is typically complete within 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMSO and excess NaCN.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10:1 v/v) to afford this compound as a solid.[5]

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum for this specific isomer is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shifts of the 2-bromopyridine scaffold and the cyanomethyl substituent.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show three aromatic protons on the pyridine ring and a singlet for the methylene protons.

    • δ ~8.4 ppm (doublet of doublets, 1H): Proton at C6, coupled to H4 and H5.

    • δ ~7.8 ppm (doublet of doublets, 1H): Proton at C4, coupled to H5 and H6.

    • δ ~7.3 ppm (doublet of doublets, 1H): Proton at C5, coupled to H4 and H6.[1]

    • δ ~3.8 ppm (singlet, 2H): Methylene protons (CH₂) adjacent to the nitrile and pyridine ring.

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~150-155 ppm: C2 carbon bearing the bromine.

    • δ ~140-145 ppm: C6 carbon.

    • δ ~138-142 ppm: C4 carbon.

    • δ ~125-130 ppm: C5 carbon.

    • δ ~120-125 ppm: C3 carbon bearing the acetonitrile group.

    • δ ~117 ppm: Nitrile carbon (CN).

    • δ ~20-25 ppm: Methylene carbon (CH₂).

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds between sp² centers.[6] The ability to introduce diverse aryl or heteroaryl groups at this position is critical for exploring the structure-activity relationship (SAR) of potential drug candidates.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS and is typically complete in 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting product by column chromatography to yield the 2-aryl-3-(cyanomethyl)pyridine derivative.

The choice of a palladium catalyst, a phosphine ligand, and a base is dictated by the mechanism of the Suzuki-Miyaura reaction. Each component plays a critical, self-validating role in the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) Complex1 trans-R¹-Pd(II)-X(L)₂ OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R²-B(OR)₂ + Base Complex2 trans-R¹-Pd(II)-R²(L)₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim Isomerization to cis RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Annulation Reactions for Fused Heterocycle Synthesis

The cyanomethyl group is highly versatile. The active methylene protons can be deprotonated to form a nucleophile, while the nitrile itself can participate in cyclization reactions. A powerful transformation involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, a key precursor for fused pyrimidine rings like those found in pyrido[2,3-d]pyrimidines, a common scaffold in kinase inhibitors.[8][9]

This workflow illustrates how this compound can be used to construct a more complex heterocyclic system, a common strategy in fragment-based drug design.

Heterocycle_Synthesis Start This compound Step1 React with DMF-DMA Start->Step1 Intermediate Enamine Intermediate (3-(dimethylamino)-2-(2-bromopyridin-3-yl)acrylonitrile) Step1->Intermediate Step2 Cyclocondensation (e.g., with Guanidine) Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Scaffold Step2->Product Step3 Further Functionalization (e.g., Suzuki Coupling) Product->Step3 Final Kinase Inhibitor Candidate Step3->Final

Caption: Workflow for building a kinase inhibitor scaffold from the title compound.

Application in Kinase Inhibitor Drug Discovery

While specific public-domain examples detailing the use of the 2-bromo-3-cyanomethyl isomer are sparse, the strategic value of this substitution pattern is evident from numerous patents involving related isomers in the synthesis of kinase inhibitors.[5][10] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme.

The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, is a well-established "hinge-binding" motif for a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Representative Signaling Pathway: The PI3K/Akt/mTOR Pathway

Compounds derived from this building block could potentially target kinases within critical oncogenic pathways like the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Potential Inhibitor (Derived from Building Block) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition points for kinase inhibitors within the PI3K/Akt/mTOR signaling pathway.[3]

Safety and Handling

As a bromo-pyridyl and nitrile-containing compound, this compound should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, it should be considered potentially toxic if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value, versatile building block for drug discovery and medicinal chemistry. Its trifunctional nature allows for the systematic and logical construction of complex heterocyclic systems. The demonstrated utility of its core reactive motifs—particularly in palladium-catalyzed couplings and heterocycle annulations—positions it as a key intermediate for generating libraries of compounds aimed at high-value biological targets, most notably protein kinases. For researchers aiming to develop novel therapeutics for oncology and other diseases driven by kinase signaling, this compound offers a reliable and adaptable starting point for synthesis.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a focused examination of the physical properties of the compound 2-(2-Bromopyridin-3-YL)acetonitrile, with a primary emphasis on its melting and boiling points. In the dynamic landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental physicochemical characteristics is a non-negotiable prerequisite for successful downstream applications, including formulation, quality control, and regulatory compliance.

While extensive searches of scientific literature and chemical databases indicate a notable absence of experimentally determined values for the melting and boiling points of this compound, this guide will furnish you with the available predicted data and, more critically, the robust, field-proven methodologies for their empirical determination. This ensures that your research is built upon a foundation of scientific rigor and procedural excellence.

Compound Overview and Physicochemical Profile

This compound (CAS No. 1211523-71-5) is a substituted pyridine derivative. The presence of the bromo- and acetonitrile moieties imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. A synthesis procedure described in available literature notes the final product as "white crystals," which strongly indicates that the compound is a solid at ambient temperature and will exhibit a distinct melting point.[1]

Summary of Physical Properties

The table below summarizes the currently available, albeit predicted, physical property data for this compound. It is imperative to underscore that these are computational predictions and should be verified experimentally.[1]

Physical PropertyValueData TypeSource
Melting Point No data available--
Boiling Point 323.3 ± 27.0 °CPredictedECHEMI[1]
Physical Form White crystalsReportedECHEMI[1]
Molecular Formula C₇H₅BrN₂-PubChemLite[2]
Molecular Weight 197.03 g/mol -BLDpharm[3]

Experimental Determination of Melting and Boiling Points

Given the absence of established experimental data, the following sections provide detailed, self-validating protocols for the determination of the melting and boiling points of a novel crystalline organic compound such as this compound.

Methodology for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure substance. The following workflow outlines the standard capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation prep1 Dry the crystalline sample (e.g., in a vacuum oven) prep2 Finely pulverize the sample (using a mortar and pestle) prep1->prep2 prep3 Pack the sample into a capillary tube (2-3 mm height) prep2->prep3 analysis1 Place the capillary in a calibrated melting point apparatus prep3->analysis1 analysis2 Heat rapidly to ~15°C below the expected melting point analysis1->analysis2 analysis3 Reduce heating rate to 1-2°C per minute analysis2->analysis3 analysis4 Record the temperature at which the first liquid appears (T1) analysis3->analysis4 analysis5 Record the temperature at which the entire sample is liquid (T2) analysis4->analysis5 result1 Report the melting range as T1 - T2 analysis5->result1 result2 Assess purity based on the sharpness of the melting range result1->result2 caption Figure 1. Workflow for Melting Point Determination by the Capillary Method.

Caption: Figure 1. Workflow for Melting Point Determination by the Capillary Method.

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry to avoid depression of the melting point by residual solvent.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

  • Instrumental Analysis:

    • Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the initial heating rate to a rapid value (e.g., 10-15°C/min) to quickly approach the anticipated melting point.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/min. This slow rate is crucial for accurate determination of the melting range.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed. This is the initial temperature of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last crystal melts. This is the final temperature of the melting range.

  • Data Reporting and Interpretation:

    • The melting point should be reported as a range from the initial to the final temperature.

    • A narrow melting range (e.g., 0.5-1°C) is indicative of high purity. A broad range suggests the presence of impurities.

Methodology for Boiling Point Determination

The boiling point is another fundamental physical property, particularly for compounds that are liquid at or near room temperature. Given that this compound is a solid, its boiling point will be significantly higher than its melting point. The predicted boiling point of 323.3 °C suggests that distillation under reduced pressure (vacuum distillation) may be necessary to prevent decomposition at high temperatures.

BoilingPointWorkflow cluster_setup Apparatus Setup (Microscale) cluster_heating Heating and Observation cluster_measurement Boiling Point Measurement setup1 Place a small amount of the liquid sample in a Thiele tube setup2 Invert a sealed capillary tube within the sample setup3 Attach a thermometer with the bulb adjacent to the sample heat1 Gently heat the side arm of the Thiele tube setup3->heat1 heat2 Observe a steady stream of bubbles from the capillary tip heat3 Remove heat and allow the apparatus to cool slowly measure1 Record the temperature at which the bubble stream stops and liquid enters the capillary heat3->measure1 measure2 This temperature is the micro boiling point caption Figure 2. Workflow for Micro Boiling Point Determination.

Caption: Figure 2. Workflow for Micro Boiling Point Determination.

  • Apparatus Assembly:

    • Attach a small test tube containing 0.2-0.5 mL of the molten this compound to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Clamp the assembly in a heating mantle or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation:

    • Begin heating the apparatus gently.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor pressure overcomes the atmospheric pressure. A continuous stream of bubbles should emerge from the capillary tip.

  • Measurement:

    • Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

    • The bubbling will slow down and eventually stop when the vapor pressure of the substance equals the atmospheric pressure. At this exact moment, the liquid will be drawn up into the capillary tube.

    • The temperature at which the liquid enters the capillary tube is the boiling point of the substance.

Conclusion

While the experimental physical constants for this compound are not yet reported in the accessible scientific literature, this guide provides the necessary framework for their determination. The predicted boiling point of 323.3 ± 27.0 °C and its crystalline nature serve as valuable starting points for experimental design. By adhering to the detailed protocols outlined herein, researchers and drug development professionals can confidently and accurately characterize this and other novel compounds, ensuring data integrity and advancing their scientific objectives.

References

Solubility of "2-(2-Bromopyridin-3-YL)acetonitrile" in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromopyridin-3-YL)acetonitrile

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block in medicinal chemistry. By integrating theoretical principles with practical insights from synthetic methodologies, we present a detailed predicted solubility profile across a range of common laboratory solvents. The analysis indicates that this compound, possessing both polar (nitrile, pyridine) and nonpolar (bromophenyl) features, exhibits favorable solubility in polar aprotic solvents like DMSO, Ethyl Acetate, and Acetonitrile, limited solubility in polar protic solvents, and poor solubility in nonpolar hydrocarbon solvents. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its handling and application.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and pharmaceutical development, understanding a compound's solubility is not merely a matter of convenience; it is a cornerstone of process efficiency, purification, formulation, and biological activity.[2][3] Poor solubility can hinder reaction rates, complicate product isolation, and lead to erroneous results in biological screening assays. For active pharmaceutical ingredients (APIs), aqueous solubility is a major determinant of oral bioavailability and overall therapeutic efficacy.[1]

1.1 Spotlight on this compound

This compound is a substituted pyridine derivative frequently employed as an intermediate in the synthesis of complex organic molecules, particularly in the discovery of novel therapeutics. Its structure combines a moderately polar pyridine ring, a highly polar nitrile group, and a lipophilic bromo substituent, resulting in a nuanced solubility profile that requires careful consideration when selecting solvents for reactions, extractions, chromatography, and crystallization.

Physicochemical Characterization

A molecule's structural and electronic features are the primary determinants of its solubility. The principle of "like dissolves like" suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

The key physicochemical properties of this compound are summarized below:

PropertyValueSource
Chemical Structure Chemical structure of this compoundN/A
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [4]
XLogP3 (Predicted) 1.5[4][5]
Topological Polar Surface Area (TPSA) 36.7 Ų[4]
Hydrogen Bond Acceptor Count 2 (Pyridine N, Nitrile N)[4]
Hydrogen Bond Donor Count 0[4]

The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity. The presence of two hydrogen bond acceptors and a significant polar surface area suggests that polar interactions will play a crucial role in its solubility.[4][5]

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][2]

  • Polarity and "Like Dissolves Like" : Polar solvents possess distinct regions of partial positive and negative charge (dipoles) and high dielectric constants. They are effective at dissolving polar solutes through dipole-dipole interactions. Nonpolar solvents, with low dielectric constants, dissolve nonpolar solutes primarily through weaker van der Waals forces.[6]

  • Hydrogen Bonding : The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like water or alcohols.[7] Compounds with O-H or N-H bonds can donate hydrogen bonds, while atoms like oxygen and nitrogen can act as acceptors. This compound can only accept hydrogen bonds.[4]

Predicted Solubility Profile in Common Laboratory Solvents

Based on the compound's structure and the theoretical principles outlined above, a qualitative solubility profile can be predicted. This is further supported by practical evidence from published synthesis procedures.[4]

4.1 Nonpolar Solvents

  • Examples : Hexane, Cyclohexane, Toluene

  • Prediction : Low to Insoluble .

  • Rationale : The strong intermolecular dipole-dipole interactions within the polar crystal lattice of this compound are not sufficiently overcome by the weak van der Waals forces offered by nonpolar solvents. This is corroborated by its use as a weak eluent (anti-solvent) in combination with ethyl acetate for silica gel chromatography, a technique that relies on differential solubility.[4]

4.2 Polar Aprotic Solvents

  • Examples : Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Prediction : Moderate to High .

  • Rationale : These solvents have significant dipole moments that can effectively solvate the polar pyridine and nitrile functionalities of the molecule. They do not, however, form strong hydrogen bond networks amongst themselves, making it easier to accommodate the solute. A published synthesis procedure explicitly uses DMSO as the reaction solvent and ethyl acetate for extraction, which strongly indicates high solubility in these two solvents.[4]

4.3 Polar Protic Solvents

  • Examples : Water, Methanol (MeOH), Ethanol (EtOH).

  • Prediction : Low to Moderate .

  • Rationale : While the compound can act as a hydrogen bond acceptor with protic solvents, it cannot donate hydrogen bonds.[4][7] Furthermore, to dissolve the solute, the strong, highly ordered hydrogen-bonding network of the solvent (especially water) must be disrupted. This energetic penalty, combined with the nonpolar bromophenyl portion of the molecule, likely limits its solubility in these solvents.

4.4 Summary of Predicted Solubility

SolventClassPolarity Index (P')[8]Predicted SolubilityRationale / Evidence
Hexane Nonpolar0.1Insoluble"Like dissolves like" principle; used as anti-solvent in chromatography.[4]
Toluene Nonpolar2.4LowAromatic character may offer some π-π stacking, but polarity mismatch dominates.
Dichloromethane (DCM) Polar Aprotic3.1ModerateGood general solvent for moderately polar organics.
Ethyl Acetate (EtOAc) Polar Aprotic4.4HighUsed for extraction, indicating good solubility.[4]
Tetrahydrofuran (THF) Polar Aprotic4.0HighStrong dipole interactions.
Acetone Polar Aprotic5.1HighHighly polar aprotic solvent.
Acetonitrile (ACN) Polar Aprotic5.8HighStructurally similar to the nitrile moiety of the solute.
Dimethylformamide (DMF) Polar Aprotic6.4Very HighHighly polar solvent, excellent for a wide range of organics.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very HighUsed as a reaction solvent, indicating excellent solubility.[4]
Methanol (MeOH) Polar Protic5.1ModerateCan H-bond with solute, but solute disrupts solvent H-bonding.
Ethanol (EtOH) Polar Protic4.3Low to ModerateLess polar than methanol, likely a poorer solvent.
Water Polar Protic10.2LowHigh energetic cost to disrupt water's H-bond network.

Experimental Protocol for Solubility Assessment

While predictions are valuable, experimental verification is essential. A straightforward, qualitative method for determining solubility is often sufficient for routine laboratory work.

5.1 Objective To qualitatively assess the solubility of this compound in a selected solvent at room temperature.

5.2 Materials

  • This compound

  • Test solvent (e.g., Water, Hexane, Ethyl Acetate)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipette or cylinder

5.3 Step-by-Step Methodology

  • Preparation : Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Solute Addition : Weigh and add a small, known amount of this compound (e.g., 5-10 mg) to the test tube.[9] The general rule of thumb defines solubility as >30 mg/mL for "soluble" and <1 mg/mL for "insoluble".

  • Mixing : Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observation : Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.

    • Soluble : The solid completely dissolves, leaving a clear, transparent solution with no visible particles.

    • Partially Soluble : Some of the solid dissolves, but undissolved particles remain. The solution may appear hazy or saturated.

    • Insoluble : The solid does not appear to dissolve at all, and particles remain suspended or settled at the bottom.

  • Documentation : Record the observation for the specific solvent. Repeat the procedure for each solvent to be tested.

5.4 Workflow for Qualitative Solubility Testing The following diagram illustrates the decision-making process for the experimental workflow.

G start Start: Weigh ~10 mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for Undissolved Solid vortex->observe soluble Result: Soluble observe->soluble No insoluble Result: Insoluble / Sparingly Soluble observe->insoluble Yes

Caption: Experimental workflow for qualitative solubility determination.

Conclusion and Practical Recommendations

The solubility profile of this compound is dictated by its hybrid chemical nature. Its polar functional groups drive solubility in polar aprotic solvents, making DMSO, DMF, Acetonitrile, and Ethyl Acetate excellent choices for reaction media and extraction procedures. Conversely, its limited hydrogen-bonding capability and the presence of a nonpolar moiety result in poor solubility in both nonpolar solvents like hexane and highly polar protic solvents like water .

For researchers and drug development professionals, these insights are directly applicable:

  • For Synthesis : DMSO and DMF are ideal reaction solvents.

  • For Work-up : Ethyl acetate is a preferred solvent for extraction from aqueous media.

  • For Purification : A solvent/anti-solvent system like ethyl acetate/hexane or dichloromethane/hexane is highly effective for purification by column chromatography or for inducing recrystallization.

This guide provides a robust framework for understanding and predicting the solubility of this compound, enabling more efficient and effective experimental design.

References

In-Depth Structural Characterization of 2-(2-Bromopyridin-3-YL)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential analytical techniques for the structural characterization of 2-(2-Bromopyridin-3-YL)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a bromo group at the 2-position and an acetonitrile moiety at the 3-position. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate and thorough structural elucidation is a critical first step in any research and development workflow to confirm the identity, purity, and isomeric integrity of the compound before its use in further synthetic transformations or biological screening.

This guide will delve into the core analytical techniques employed for the structural characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While single-crystal X-ray crystallography would provide the definitive solid-state structure, its application is contingent on the ability to grow suitable crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable precursor, such as 2-bromo-3-(bromomethyl)pyridine, with a cyanide source. A published method describes the purification of the final product by silica chromatography.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals corresponding to the protons on the pyridine ring and the methylene protons of the acetonitrile group.

Expected ¹H NMR Spectral Features:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4 (Pyridine)7.8 - 8.0Doublet of doublets (dd)J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2
H-5 (Pyridine)7.2 - 7.4Doublet of doublets (dd)J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5
H-6 (Pyridine)8.3 - 8.5Doublet of doublets (dd)J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2
-CH₂CN (Methylene)3.8 - 4.0Singlet (s)N/A

Causality behind Expected Shifts: The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the bromine atom will deshield the adjacent protons, shifting them downfield. Specifically, H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The methylene protons of the acetonitrile group are adjacent to the aromatic ring and the cyano group, leading to a chemical shift in the range of 3.8-4.0 ppm. Since there are no adjacent protons, this signal is expected to be a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16-64 scans are usually adequate.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup dissolve->instrument acquire Acquire Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Referencing ft->phase analyze Spectral Analysis phase->analyze

NMR Spectroscopy Workflow
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (Pyridine, C-Br)140 - 145
C-3 (Pyridine, C-CH₂CN)125 - 130
C-4 (Pyridine, CH)138 - 142
C-5 (Pyridine, CH)122 - 126
C-6 (Pyridine, CH)150 - 155
-CH₂CN (Methylene)20 - 25
-CN (Nitrile)115 - 120

Causality behind Expected Shifts: The carbon attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and will appear in the downfield region. The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen and the substituents. The nitrile carbon (-CN) has a characteristic chemical shift in the 115-120 ppm range, while the methylene carbon (-CH₂) will be in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

A. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₇H₅BrN₂), the expected monoisotopic mass is approximately 195.9694 u. A mass spectrometry analysis has shown an m/z of 197 for the protonated molecule ([M+H]⁺).[2]

B. Isotopic Pattern of Bromine

A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺) and bromine-containing fragments. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.

experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_acq_ms MS Analysis cluster_proc_ms Data Analysis dissolve_ms Dissolve Sample ionization Ionization (ESI/APCI) dissolve_ms->ionization mass_analysis Mass Analysis (TOF/Orbitrap) ionization->mass_analysis spectrum_ms Analyze Mass Spectrum mass_analysis->spectrum_ms isotope_pattern Identify Isotopic Pattern spectrum_ms->isotope_pattern

Mass Spectrometry Workflow

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2260 (sharp, medium-strong)
C=C, C=N (Aromatic Ring)Stretching1400 - 1600
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, -CH₂-)Stretching2850 - 2960
C-BrStretching500 - 600

Causality behind Expected Absorptions: The most characteristic peak in the IR spectrum of this compound will be the C≡N stretching vibration of the nitrile group, which appears in a relatively uncongested region of the spectrum. The aromatic C=C and C=N stretching vibrations will appear in the fingerprint region, while the C-H stretches for both aromatic and aliphatic protons will be observed above 2800 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR-FTIR)

  • Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and calibrated.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

IV. X-ray Crystallography: The Definitive Structure (Conditional)

Should a single crystal of sufficient quality be obtained, X-ray crystallography can provide the unambiguous three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

logical_relationship cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Purity & Identity Check ms Mass Spectrometry (HRMS & Isotopic Pattern) synthesis->ms Purity & Identity Check ir IR Spectroscopy (Functional Groups) synthesis->ir Purity & Identity Check xray X-ray Crystallography (Conditional) nmr->xray Confirms Connectivity ms->xray Confirms Molecular Formula ir->xray Confirms Functional Groups

Interrelation of Characterization Techniques

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the detailed atomic-level connectivity, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system for the unambiguous identification and purity assessment of this important chemical intermediate, ensuring the reliability of subsequent research and development activities.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of functional groups onto this privileged heterocycle provides synthetic handles for the construction of complex molecular architectures, often leading to compounds with significant biological activity. 2-(2-Bromopyridin-3-YL)acetonitrile (CAS No. 119564-54-8) has emerged as a valuable, yet modestly documented, building block in this context. Its unique arrangement of a reactive bromine atom and a versatile acetonitrile group makes it a potent intermediate for the synthesis of a diverse range of pharmaceutical and agrochemical candidates. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles, and explores its significance in the landscape of drug discovery.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not prominent in the scientific literature, its appearance is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridines. The synthesis of its direct precursor, 2-bromopyridine, has been well-established for decades, with methods such as the diazotization of 2-aminopyridine being a common route.[2][3] The subsequent introduction of the cyanomethyl group at the 3-position likely arose from the need for versatile intermediates in medicinal chemistry programs, where the nitrile group can serve as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. The compound's utility is therefore a testament to the ongoing quest for novel chemical entities in drug development.

Plausible Synthetic Pathway and Mechanism

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The following proposed pathway is based on well-established and reliable transformations in heterocyclic chemistry.

Part 1: Synthesis of the Precursor, 2-Bromo-3-methylpyridine

The initial step involves the synthesis of 2-bromo-3-methylpyridine from 2-amino-3-methylpyridine (2-amino-3-picoline) via a Sandmeyer-type reaction. This classic transformation is a robust method for the conversion of an amino group on an aromatic ring to a bromine atom.

Reaction Mechanism: Sandmeyer Reaction

The reaction proceeds through the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Sandmeyer Reaction 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Diazonium_Salt 3-Methylpyridine-2-diazonium bromide 2-Amino-3-methylpyridine->Diazonium_Salt NaNO2, HBr, 0 °C 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine Diazonium_Salt->2-Bromo-3-methylpyridine CuBr

Caption: Proposed reaction pathway for the synthesis of 2-Bromo-3-methylpyridine.

Part 2: Free-Radical Bromination

The next step involves the bromination of the methyl group of 2-bromo-3-methylpyridine to yield 2-bromo-3-(bromomethyl)pyridine. This is typically achieved using a free-radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Reaction Mechanism: Free-Radical Halogenation

The reaction is initiated by the homolytic cleavage of the initiator (AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-bromo-3-methylpyridine, generating a benzylic-type radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_1 Radical Initiator AIBN->Radical_1 Heat or UV light Benzylic_Radical Pyridyl-methyl Radical Radical_1->Benzylic_Radical + 2-Bromo-3-methylpyridine 2-Bromo-3-(bromomethyl)pyridine 2-Bromo-3-(bromomethyl)pyridine Benzylic_Radical->2-Bromo-3-(bromomethyl)pyridine + NBS

Caption: Free-radical bromination of 2-Bromo-3-methylpyridine.

Part 3: Cyanation to Yield this compound

The final step is the nucleophilic substitution of the bromide in 2-bromo-3-(bromomethyl)pyridine with a cyanide salt, such as sodium or potassium cyanide, to form the target molecule, this compound. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Mechanism: Nucleophilic Substitution (SN2)

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single concerted step.

2-Bromo-3-(bromomethyl)pyridine 2-Bromo-3-(bromomethyl)pyridine Transition_State SN2 Transition State 2-Bromo-3-(bromomethyl)pyridine->Transition_State + CN- Product This compound Transition_State->Product

Caption: SN2 mechanism for the final cyanation step.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established chemical literature for similar transformations.

Part 1: Synthesis of 2-Bromo-3-methylpyridine

  • To a stirred solution of 48% hydrobromic acid (150 mL) in a three-necked flask cooled to 0 °C, slowly add 2-amino-3-methylpyridine (21.6 g, 0.2 mol).

  • Maintain the temperature at 0 °C and add a solution of sodium nitrite (15.2 g, 0.22 mol) in water (40 mL) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (28.7 g, 0.2 mol) in 48% hydrobromic acid (50 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, make it alkaline with a concentrated sodium hydroxide solution, and extract with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-bromo-3-methylpyridine.

Part 2: Synthesis of 2-Bromo-3-(bromomethyl)pyridine

  • Dissolve 2-bromo-3-methylpyridine (17.2 g, 0.1 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of AIBN (0.164 g, 1 mmol).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-3-(bromomethyl)pyridine, which can be used in the next step without further purification.

Part 3: Synthesis of this compound

  • Dissolve the crude 2-bromo-3-(bromomethyl)pyridine from the previous step in DMF (150 mL).

  • Add sodium cyanide (5.4 g, 0.11 mol) portion-wise, ensuring the temperature is maintained below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.[4]

Quantitative Data Summary (Illustrative)

StepStarting MaterialProductReagentsTypical YieldPurity
12-Amino-3-methylpyridine2-Bromo-3-methylpyridineNaNO₂, HBr, CuBr70-80%>95% (after distillation)
22-Bromo-3-methylpyridine2-Bromo-3-(bromomethyl)pyridineNBS, AIBN80-90%Used crude
32-Bromo-3-(bromomethyl)pyridineThis compoundNaCN, DMF75-85%>98% (after chromatography)

Note: The yields and purities are illustrative and based on typical outcomes for these types of reactions.

Applications in Drug Discovery and Development

This compound is a versatile intermediate due to the orthogonal reactivity of its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocycles such as tetrazoles or thiazoles. This dual functionality makes it an attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening in drug discovery programs.

Conclusion

This compound stands as a prime example of a chemical building block whose value is defined by its synthetic potential rather than a storied history of its own discovery. Its logical and efficient synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, ensures its continued importance for researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides a solid technical foundation for the synthesis and application of this key intermediate, empowering its use in the development of next-generation chemical entities.

References

Methodological & Application

The Strategic Utility of 2-(2-Bromopyridin-3-YL)acetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its ability to form key hydrogen bonds and engage in favorable interactions within ATP-binding sites has cemented its status as a privileged structure. Within this class of essential reagents, 2-(2-Bromopyridin-3-YL)acetonitrile has emerged as a particularly strategic building block. This molecule uniquely combines three critical functionalities: a bromine-substituted pyridine ring, a reactive acetonitrile moiety, and a specific substitution pattern that allows for the creation of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the causality behind its use in constructing kinase inhibitor scaffolds, provide detailed, field-proven protocols for its key transformations, and present a framework for its strategic incorporation into drug discovery programs.

Core Attributes and Strategic Value

The power of this compound as a medicinal chemistry synthon lies in the orthogonal reactivity of its functional groups. The 2-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This is a crucial feature for probing the structure-activity relationship (SAR) of a drug candidate. The acetonitrile group, on the other hand, is a precursor for various nitrogen-containing heterocycles and can also participate in cyclization reactions to form fused ring systems, which are prevalent in many kinase inhibitors.[1][2]

Below is a logical workflow illustrating the strategic application of this building block in a typical kinase inhibitor discovery cascade.

G cluster_0 Initial Scaffold Synthesis cluster_1 Diversification & SAR cluster_2 Core Modification & Lead Optimization Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Introduction) Coupling->Suzuki Boronic Acids/Esters Sonogashira Sonogashira (Alkynyl Introduction) Coupling->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig (Amine Introduction) Coupling->Buchwald Primary/Secondary Amines Cyclization Nitrile Cyclization Suzuki->Cyclization Sonogashira->Cyclization Buchwald->Cyclization Fused_System Fused Heterocyclic Kinase Inhibitor Core Cyclization->Fused_System Lead_Candidate Lead Candidate Fused_System->Lead_Candidate

Caption: Strategic workflow for kinase inhibitor synthesis.

Key Synthetic Transformations and Protocols

The true utility of this compound is realized through its versatile reactivity in key synthetic transformations. Below are detailed protocols for three of the most critical reactions in the medicinal chemist's toolbox when working with this building block.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds.[3] In the context of our target molecule, it allows for the introduction of diverse aromatic and heteroaromatic groups at the 2-position of the pyridine ring, a common strategy for modulating the selectivity and potency of kinase inhibitors.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

ParameterChoiceRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used Pd(0) catalyst suitable for a wide range of boronic acids. For more challenging couplings, other catalysts like PdCl₂(dppf) may be employed.
Base K₂CO₃ or Cs₂CO₃The base is crucial for the transmetalation step. Cesium carbonate is often more effective for less reactive boronic acids.
Solvent Dioxane/WaterThe aqueous component is necessary to dissolve the inorganic base and facilitate the reaction. Dioxane is a good solvent for the organic components.
Buchwald-Hartwig Amination: Installation of Nitrogen-Based Substituents

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5][6] This reaction is instrumental in synthesizing arylamines, which are key pharmacophores in many kinase inhibitors, often forming critical hydrogen bond interactions in the ATP-binding site.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 eq.).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

ParameterChoiceRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosThis combination is a highly active catalyst system for C-N bond formation with a broad substrate scope, including challenging amines.[6]
Base Sodium tert-butoxideA strong, sterically hindered base is required to deprotonate the amine without competing in nucleophilic attack on the aryl bromide.
Inert Atmosphere Glovebox/Schlenk lineThe palladium catalyst and phosphine ligands are sensitive to oxygen, and an inert atmosphere is critical for catalytic activity.[7]
Sonogashira Coupling: Introduction of Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to another important class of intermediates in medicinal chemistry.[8][9] The resulting alkynylpyridines can be further elaborated or may themselves be part of the final pharmacophore.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the amine hydrochloride salt. Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_coupling Core Cross-Coupling Reactions cluster_products Diversified Intermediates Start This compound Suzuki Suzuki-Miyaura Start->Suzuki Pd Catalyst, Base, Ar-B(OH)2 Buchwald Buchwald-Hartwig Start->Buchwald Pd Catalyst, Ligand, Base, R2NH Sonogashira Sonogashira Start->Sonogashira Pd Catalyst, Cu(I), Base, R-C≡CH Prod_Suzuki 2-Aryl-3-(cyanomethyl)pyridine Suzuki->Prod_Suzuki Prod_Buchwald 2-Amino-3-(cyanomethyl)pyridine Buchwald->Prod_Buchwald Prod_Sonogashira 2-Alkynyl-3-(cyanomethyl)pyridine Sonogashira->Prod_Sonogashira

Caption: Key cross-coupling reactions of the title compound.

Application in the Synthesis of Fused Heterocyclic Systems: Building Kinase Inhibitor Cores

The strategic placement of the nitrile group ortho to the site of diversification makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, which are common cores in many kinase inhibitors, including those targeting Janus kinases (JAKs).[][11][12] The nitrile can undergo cyclization with a newly introduced ortho substituent.

For example, a 2-amino-3-(cyanomethyl)pyridine, synthesized via Buchwald-Hartwig amination, can undergo intramolecular cyclization to form a pyrrolo[2,3-b]pyridine scaffold. This is a highly valuable core in medicinal chemistry.

Protocol: Conceptual Cyclization to a Pyrrolo[2,3-b]pyridine Core

  • Starting Material: A 2-(substituted-amino)-3-(cyanomethyl)pyridine derivative obtained from a Buchwald-Hartwig reaction.

  • Cyclization Conditions: Treatment with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like THF or DMF at elevated temperatures can induce intramolecular cyclization. Alternatively, acid-catalyzed cyclization might be feasible depending on the nature of the amino substituent.

  • Product: A substituted 7-azaindole (pyrrolo[2,3-b]pyridine) derivative, a key scaffold for various kinase inhibitors.

This cyclization strategy significantly enhances the molecular complexity and rigidity of the resulting molecule, often leading to improved binding affinity and selectivity for the target kinase.[13]

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic and efficient exploration of chemical space around a privileged pyridine core. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this synthon in the design and synthesis of novel kinase inhibitors and other complex therapeutic agents. The ability to perform key cross-coupling reactions followed by cyclization to generate fused heterocyclic systems makes it an invaluable tool in the quest for new and effective medicines.

References

The Versatile Virtuoso: 2-(2-Bromopyridin-3-YL)acetonitrile as a Premier Building Block for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Synthon

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the strategic design of synthetic pathways to access diverse heterocyclic libraries is of paramount importance.[1] Among the myriad of building blocks available to the synthetic chemist, 2-(2-Bromopyridin-3-YL)acetonitrile has emerged as a particularly versatile and powerful synthon. Its unique trifecta of reactive sites—an activated methylene group, a strategically positioned nitrile, and a modifiable bromo substituent—offers a gateway to a rich diversity of fused heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this remarkable building block, complete with detailed protocols and mechanistic insights for the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and furo[2,3-b]pyridines, all of which are scaffolds of significant pharmacological interest.[2][3][4]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The active methylene group, flanked by the pyridine ring and the electron-withdrawing nitrile, is readily deprotonated to form a nucleophilic carbanion. This nucleophilicity is the cornerstone for the construction of fused ring systems. The nitrile group not only activates the adjacent methylene but also serves as a key participant in cyclization reactions, often forming an amino or a carbonyl group in the final heterocyclic product. Finally, the bromo substituent at the 2-position of the pyridine ring is a versatile handle for a variety of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, which can be employed for further functionalization or as a key step in the cyclization process itself.

Application I: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The thieno[2,3-b]pyridine core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][5][6] The Gewald reaction, a multicomponent condensation, provides a robust and efficient route to highly substituted 2-aminothiophenes, which can be adapted for the synthesis of 3-aminothieno[2,3-b]pyridines from this compound.[7][8]

Mechanistic Rationale

The Gewald reaction proceeds through a cascade of reactions initiated by a Knoevenagel condensation between an aldehyde or ketone and the active methylene of the acetonitrile derivative.[7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. In the context of our building block, the pyridine ring remains intact, leading to the formation of the fused thieno[2,3-b]pyridine system.

Gewald_Mechanism

Gewald Reaction Workflow for Thieno[2,3-b]pyridine Synthesis.
Detailed Experimental Protocol

Synthesis of 3-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno[2,3-b]pyridine-2-carbonitrile

This protocol describes a representative Gewald reaction using cycloheptanone.

  • Materials:

    • This compound (1.0 eq)

    • Cycloheptanone (1.2 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (2.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq), cycloheptanone (1.2 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to afford the desired 3-aminothieno[2,3-b]pyridine derivative.

Expected Results and Data
CompoundStarting MaterialReagentsSolventYield (%)
3-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno[2,3-b]pyridine-2-carbonitrileThis compoundCycloheptanone, Sulfur, MorpholineEthanol75-85%

Note: The yield is an approximation based on similar reported reactions and may require optimization. The bromo-substituent is expected to be retained under these reaction conditions.

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a key component in a multitude of clinically important drugs, particularly kinase inhibitors used in oncology.[9][10] The inherent reactivity of this compound provides a direct entry to this privileged heterocyclic system through condensation with various amidine-containing reagents.

Mechanistic Considerations

The synthesis of the pyrido[2,3-d]pyrimidine ring from this compound can be achieved through several pathways. A common and efficient method involves the initial reaction of the active methylene group with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[11] This intermediate then undergoes cyclization with an appropriate N-nucleophile, such as guanidine, to construct the pyrimidine ring.

Pyrido_Pyrimidine_Synthesis

Synthetic Pathway to Pyrido[2,3-d]pyrimidines.
Detailed Experimental Protocol

Synthesis of 4-Amino-5-bromo-7-methylpyrido[2,3-d]pyrimidine

This protocol outlines a two-step synthesis of a representative pyrido[2,3-d]pyrimidine.

  • Step 1: Synthesis of 3-(Dimethylamino)-2-(2-bromopyridin-3-yl)acrylonitrile

    • Materials:

      • This compound (1.0 eq)

      • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

      • Xylene (solvent)

    • Procedure:

      • A mixture of this compound (1.0 eq) and DMF-DMA (1.5 eq) in xylene is heated at reflux for 3-4 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

      • The crude enamine intermediate can be used in the next step without further purification.

  • Step 2: Synthesis of 4-Amino-5-bromo-7-methylpyrido[2,3-d]pyrimidine

    • Materials:

      • Crude 3-(Dimethylamino)-2-(2-bromopyridin-3-yl)acrylonitrile (1.0 eq)

      • Guanidine hydrochloride (1.5 eq)

      • Sodium ethoxide (2.0 eq)

      • Ethanol (solvent)

    • Procedure:

      • To a solution of sodium ethoxide (2.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

      • Add the crude enamine intermediate from Step 1 to the reaction mixture.

      • Heat the mixture at reflux for 6-8 hours, monitoring by TLC.

      • After completion, cool the reaction to room temperature and neutralize with acetic acid.

      • The precipitated product is collected by filtration, washed with water and cold ethanol, and dried under vacuum.

Anticipated Results
ProductKey ReagentsSolventOverall Yield (%)
4-Amino-5-bromo-7-methylpyrido[2,3-d]pyrimidineDMF-DMA, Guanidine hydrochlorideXylene, Ethanol60-70%

Note: The yields are estimates and may vary. This two-step, one-pot adaptation provides an efficient route to the desired heterocyclic core.

Application III: Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[12] The synthesis of this scaffold can be achieved from this compound through a sequence involving O-alkylation followed by intramolecular cyclization.

Mechanistic Outline

The synthesis initiates with the deprotonation of a phenol derivative, which then acts as a nucleophile to displace the bromo group of this compound in a nucleophilic aromatic substitution reaction. The resulting ether intermediate is then subjected to base-mediated intramolecular cyclization, where the carbanion generated from the active methylene group attacks the nitrile, leading to the formation of the furan ring.

Furo_Pyridine_Synthesis

General Strategy for Furo[2,3-b]pyridine Synthesis.
Detailed Experimental Protocol

Synthesis of 3-Methyl-furo[2,3-b]pyridin-2-amine

This protocol illustrates the synthesis using 4-methylphenol as the oxygen nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methylphenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.0 eq) in DMF, add 4-methylphenol (1.1 eq) and stir for 15 minutes at room temperature.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction mixture to 100-110 °C and monitor by TLC.

    • After the disappearance of the starting material (typically 8-12 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired furo[2,3-b]pyridine derivative.

Expected Outcome
ProductKey ReagentsSolventYield (%)
3-Methyl-furo[2,3-b]pyridin-2-amine4-Methylphenol, K₂CO₃DMF50-65%

Note: The efficiency of the nucleophilic aromatic substitution can be influenced by the electronic nature of the phenol. Electron-donating groups on the phenol generally facilitate the reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a highly valuable and versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this application note demonstrate its utility in constructing diverse and complex molecular scaffolds such as thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and furo[2,3-b]pyridines. The ability to selectively engage its multiple reactive sites allows for a high degree of synthetic flexibility, making it an indispensable tool for researchers and professionals in the field of drug discovery and development. The continued exploration of the reactivity of this synthon will undoubtedly lead to the discovery of novel bioactive molecules with the potential to address unmet medical needs.

References

Experimental protocol for the synthesis of "2-(2-Bromopyridin-3-YL)acetonitrile" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reproducible two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The synthetic strategy commences with the radical bromination of 2-bromo-3-methylpyridine to yield the key intermediate, 2-bromo-3-(bromomethyl)pyridine. This is followed by a nucleophilic substitution with sodium cyanide to afford the target compound. This guide provides an in-depth explanation of the underlying chemical principles, detailed step-by-step procedures, characterization data, and critical safety considerations. The protocols are designed for researchers, chemists, and drug development professionals, ensuring clarity, scientific integrity, and successful implementation.

Introduction: The Significance of Pyridylacetonitrile Scaffolds

Pyridylacetonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as privileged structures in the development of novel therapeutics.[1] The unique arrangement of the pyridine ring and the reactive acetonitrile moiety provides a versatile scaffold for creating complex molecules with diverse biological activities.[2] The methylene group adjacent to the pyridine ring is particularly reactive, enabling a wide range of chemical transformations.[3]

The target molecule, this compound, is a particularly attractive intermediate. It possesses three distinct points for chemical diversification:

  • The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines.

  • The activated methylene bridge can be alkylated or used in condensation reactions.

  • The bromo-substituent on the pyridine ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.

This application note provides a reliable pathway to this key intermediate, empowering researchers to access a library of novel derivatives for screening and development.

Overall Synthetic Scheme

The synthesis is a two-step process starting from the commercially available 2-bromo-3-methylpyridine.

G start 2-Bromo-3-methylpyridine reagents1 NBS, AIBN CCl₄, Reflux start->reagents1 intermediate 2-Bromo-3-(bromomethyl)pyridine reagents2 NaCN DMSO, 60 °C intermediate->reagents2 product This compound reagents1->intermediate reagents2->product

Caption: Overall two-step synthesis of the target compound.

Part I: Synthesis of 2-Bromo-3-(bromomethyl)pyridine (Intermediate)

Principle and Mechanistic Insight

This reaction is a free-radical halogenation, specifically a Wohl-Ziegler bromination. The process is initiated by a radical initiator, Azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from N-Bromosuccinimide (NBS), generating a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 2-bromo-3-methylpyridine, which is the most reactive site (a benzylic-like position), forming a stabilized radical intermediate. This intermediate then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which propagates the chain reaction. Carbon tetrachloride (CCl₄) is a classic solvent for radical reactions due to its inertness.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
2-Bromo-3-methylpyridine≥98%Standard Supplier
N-Bromosuccinimide (NBS)≥99%Standard SupplierRecrystallize from water if it appears yellow.
Azobisisobutyronitrile (AIBN)≥98%Standard SupplierHandle with care; thermal initiator.
Carbon Tetrachloride (CCl₄)AnhydrousStandard SupplierCaution: Toxic and ozone-depleting. Can be substituted with benzotrifluoride or chlorobenzene.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.Lab GradeFor work-up.
Sodium Thiosulfate (Na₂S₂O₃)10% Aq. Sol.Lab GradeTo quench unreacted bromine.
BrineSaturated Aq. Sol.Lab Grade
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeStandard SupplierEluent for chromatography.

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, column chromatography setup.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-3-methylpyridine (10.0 g, 58.1 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (120 mL). Stir the solution to ensure complete dissolution. Add N-Bromosuccinimide (NBS) (10.8 g, 61.0 mmol, 1.05 eq.) and AIBN (0.48 g, 2.9 mmol, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine, saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

    • Causality: The thiosulfate wash quenches any remaining NBS or Br₂, while the bicarbonate wash removes any acidic byproducts like HBr.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).

    • Combine the fractions containing the desired product (identified by TLC) and concentrate to yield 2-bromo-3-(bromomethyl)pyridine as a pale yellow oil.

Part II: Synthesis of this compound (Target Compound)

Principle and Mechanistic Insight

This step is a classic nucleophilic substitution reaction (Sₙ2). The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it is a polar aprotic solvent that solvates the sodium cation (Na⁺) effectively, leaving the cyanide anion relatively "naked" and highly reactive. The use of a catalyst like sodium iodide is mentioned in similar preparations to facilitate the reaction via an in-situ Finkelstein reaction, where the more reactive iodo-intermediate is formed transiently.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
2-Bromo-3-(bromomethyl)pyridineFrom Part I
Sodium Cyanide (NaCN)≥97%Standard SupplierEXTREME CAUTION: Highly toxic.
Dimethyl Sulfoxide (DMSO)AnhydrousStandard Supplier
Ethyl AcetateHPLC GradeStandard SupplierFor extraction.
Deionized Water
BrineSaturated Aq. Sol.Lab Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Lab GradeDrying agent.

Equipment: Round-bottom flask, magnetic stirrer/hotplate, thermometer, nitrogen inlet, separatory funnel, rotary evaporator.

Detailed Experimental Protocol
  • Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium cyanide (3.1 g, 63.2 mmol, 1.2 eq.).

  • Reagent Addition: Add anhydrous DMSO (50 mL). Stir the suspension. In a separate beaker, dissolve 2-bromo-3-(bromomethyl)pyridine (assuming approx. 13.1 g, 52.6 mmol from the previous step) in 20 mL of anhydrous DMSO. Add this solution dropwise to the sodium cyanide suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO.

    • Causality: The brine wash is crucial as DMSO has some solubility in ethyl acetate but is less soluble in a saturated salt solution.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound as a solid or oil.

Characterization and Expected Results

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

ParameterIntermediate: 2-Bromo-3-(bromomethyl)pyridineFinal Product: this compound
Appearance Pale yellow oilOff-white to pale yellow solid
Yield (Typical) 75-85%80-90%
¹H NMR (CDCl₃) δ ~8.3 (dd, 1H), ~7.7 (dd, 1H), ~7.3 (dd, 1H), ~4.6 (s, 2H)δ ~8.4 (dd, 1H), ~7.8 (dd, 1H), ~7.4 (dd, 1H), ~3.9 (s, 2H)
¹³C NMR (CDCl₃) δ ~150, ~141, ~139, ~128, ~125, ~30δ ~148, ~142, ~140, ~129, ~126, ~117 (CN), ~20 (CH₂)
Mass Spec (ESI+) m/z ~250, 252, 254 [M+H]⁺ (Isotopic pattern for Br₂)m/z ~196, 198 [M+H]⁺ (Isotopic pattern for Br)
Purity (HPLC) >95%>98%

Experimental Workflow Diagram

G cluster_0 Part I: Bromination cluster_1 Part II: Cyanation A 1. Setup Flask: 2-bromo-3-methylpyridine in CCl₄ B 2. Add Reagents: NBS & AIBN A->B C 3. Reflux (3-4h) Monitor by TLC B->C D 4. Cool & Filter C->D E 5. Aqueous Work-up: Wash with Na₂S₂O₃, NaHCO₃, Brine D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Intermediate Characterization (NMR, MS) G->H I 8. Setup Flask (Hood!): NaCN in DMSO H->I Proceed if pure J 9. Add Intermediate Solution I->J K 10. Heat to 60 °C (2-3h) Monitor by TLC J->K L 11. Quench in Ice Water K->L M 12. Extract with Ethyl Acetate L->M N 13. Dry & Concentrate M->N O 14. Column Chromatography N->O P Final Product Characterization (NMR, MS, HPLC) O->P

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Part I: Low yield of intermediate Impure NBS (contains succinimide).Recrystallize NBS from hot water before use.
Incomplete reaction.Ensure reflux temperature is maintained. Add a small additional portion of AIBN if the reaction stalls.
Formation of di-bromo side product.Use only a slight excess of NBS (1.05 eq.). Monitor reaction closely and stop once starting material is consumed.
Part II: No reaction or slow conversion Inactive cyanide source.Use freshly opened, dry sodium cyanide.
Wet solvent (DMSO).Use anhydrous DMSO. Water will hydrolyze the product and compete as a nucleophile.
Part II: Formation of alcohol byproduct Presence of water in the reaction.Ensure all glassware and solvents are anhydrous.
Hydrolysis during work-up.Keep work-up steps cold and perform them efficiently. Do not let the product sit in aqueous conditions for extended periods.

References

Application Notes and Protocols: The Strategic Role of 2-(2-Bromopyridin-3-yl)acetonitrile in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. We will explore the synthetic versatility of 2-(2-bromopyridin-3-yl)acetonitrile, a key heterocyclic building block, and provide detailed protocols for its application in constructing advanced pesticide scaffolds.

Introduction: The Significance of the Pyridine Scaffold in Agrochemicals

Pyridine-based compounds are a cornerstone of modern agrochemical research, forming the structural core of numerous commercially successful herbicides, insecticides, and fungicides.[1] The pyridine ring's unique electronic properties and its capacity for diverse functionalization allow for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. Substituted bromopyridines, in particular, are highly valued as versatile intermediates in organic synthesis.[2][3]

This compound (CAS 1211523-71-5) has emerged as a particularly valuable intermediate.[4][5] Its structure incorporates three key reactive centers: a bromine atom at the 2-position, a nitrile group, and the pyridine ring itself. This trifecta of functionality provides a powerful platform for building complex molecular architectures, making it an ideal starting point for the synthesis of novel agrochemicals.[6] This guide will elucidate the synthetic pathways accessible from this intermediate and provide practical, field-proven protocols.

Synthesis of this compound

A reliable supply of high-purity starting material is paramount for any synthetic campaign. The synthesis of this compound can be efficiently achieved from (2-bromopyridin-3-yl)methyl methanesulfonate.[7] The following protocol details this straightforward nucleophilic substitution reaction.

Protocol 2.1: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from (2-bromopyridin-3-yl)methyl methanesulfonate and sodium cyanide.[7]

Workflow Diagram:

G start Start: (2-bromopyridin-3-yl)methyl methanesulfonate reagents NaCN, DMSO start->reagents Add reaction Stir at room temperature overnight reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Drying and Concentration workup->purification product End: this compound purification->product G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira product_suzuki 2-(2-Arylpyridin-3-yl)acetonitrile (Precursor to Fungicides/Herbicides) suzuki->product_suzuki product_sonogashira 2-(2-Alkynylpyridin-3-yl)acetonitrile (Precursor to Insecticides) sonogashira->product_sonogashira

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridylacetonitrile Scaffold

The 2-(pyridin-3-yl)acetonitrile structural motif is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Its derivatives are pivotal intermediates in the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.[2][3] The strategic placement of a bromine atom at the 2-position of the pyridine ring, as in "2-(2-Bromopyridin-3-YL)acetonitrile," transforms this molecule into a versatile synthetic building block. This bromo-substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in modern organic synthesis.[4][5] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, opening a vast chemical space for drug discovery professionals and researchers.[4]

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound. It moves beyond simple procedural lists to elucidate the underlying principles and mechanistic rationale, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

General Laboratory Considerations for Palladium Catalysis

Before proceeding to specific protocols, it is crucial to acknowledge the operational sensitivities inherent in palladium catalysis. The success of these reactions hinges on the rigorous exclusion of oxygen and moisture.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere, such as high-purity argon or nitrogen. This is typically achieved using standard Schlenk line techniques or by working within a glovebox.[6] The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen.

  • Solvent & Reagent Purity: Anhydrous solvents are mandatory unless the specific protocol (e.g., certain Suzuki couplings) calls for an aqueous phase. Reagents should be of the highest purity available.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with Inert Gas (Ar/N2) prep1->prep2 reag1 Add solids: This compound, Coupling Partner, Catalyst, Ligand, Base prep2->reag1 reag2 Evacuate and backfill flask (3 cycles) reag1->reag2 reag3 Add anhydrous solvent via syringe reag2->reag3 rxn1 Heat to specified temperature with stirring reag3->rxn1 rxn2 Monitor by TLC/LC-MS rxn1->rxn2 rxn3 Cool to RT, Quench, and perform aqueous workup rxn2->rxn3 rxn4 Purify by column chromatography rxn3->rxn4 G cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Trans_Complex Ar-Pd(II)L₂(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination ArR Ar-R Trans_Complex->ArR ArBr Ar-Br ArBr->OA_Complex Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->OA_Complex G cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Amido_Complex Ar-Pd(II)L₂(NR₂) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ Amido_Complex->ArNR2 ArBr Ar-Br ArBr->OA_Complex Oxidative Addition Amine HNR₂ + Base Amine->OA_Complex G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Final_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->Final_Complex Transmetalation Final_Complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne + Base Cu_Acetylide->OA_Complex Cu_Acetylide->CuX G cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Insertion_Complex R-CH₂-CH(Ar)-Pd(II)L₂ OA_Complex->Insertion_Complex Migratory Insertion Hydrido_Complex H-Pd(II)L₂(Br) Insertion_Complex->Hydrido_Complex β-Hydride Elimination Subst_Alkene Substituted Alkene Insertion_Complex->Subst_Alkene Hydrido_Complex->Pd0 Base-promoted Regeneration ArBr Ar-Br ArBr->OA_Complex Oxidative Addition Alkene Alkene Alkene->OA_Complex Base Base Base->Hydrido_Complex

References

Application Notes and Protocols: The Strategic Use of 2-(2-Bromopyridin-3-YL)acetonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy, with dozens of drugs approved for clinical use.[3] Within the vast chemical space explored by medicinal chemists, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful drugs. The pyridine scaffold is one such structure, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1][4]

This guide focuses on 2-(2-Bromopyridin-3-YL)acetonitrile (CAS No. 1211523-71-5), a highly versatile and strategic building block for the synthesis of novel kinase inhibitors.[5] Its value lies in the orthogonal reactivity of its two key functional groups: the bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the adjacent acetonitrile group can participate in key binding interactions or serve as a point for further chemical elaboration.[1][2] These application notes provide a detailed overview of its properties, a robust protocol for its use in a cornerstone synthetic reaction, and insights into its strategic application in drug discovery programs.

Chemical Profile and Synthetic Versatility

This compound is a heterocyclic building block characterized by a pyridine ring substituted with a bromine atom and a cyanomethyl group.[5]

Key Chemical Properties:

  • Molecular Formula: C₇H₅BrN₂[5]

  • Molecular Weight: 197.03 g/mol [5][6]

  • Appearance: Typically a white to off-white solid.

The synthetic power of this reagent is anchored in the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry for their reliability and functional group tolerance.[7][8][9] These reactions allow for the precise and controlled installation of a wide array of substituents, enabling systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[1]

main This compound sub_suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) main->sub_suzuki Pd Catalyst, Base sub_buchwald Buchwald-Hartwig Amination (R₂NH) main->sub_buchwald Pd Catalyst, Base sub_sonogashira Sonogashira Coupling (Terminal Alkyne) main->sub_sonogashira Pd/Cu Catalysts, Base sub_heck Heck Coupling (Alkene) main->sub_heck Pd Catalyst, Base prod_suzuki 2-Aryl/Heteroaryl Pyridine Derivatives sub_suzuki->prod_suzuki prod_buchwald 2-Amino Pyridine Derivatives sub_buchwald->prod_buchwald prod_sonogashira 2-Alkynyl Pyridine Derivatives sub_sonogashira->prod_sonogashira prod_heck 2-Alkenyl Pyridine Derivatives sub_heck->prod_heck

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of a 2-Aryl-3-(cyanomethyl)pyridine Scaffold via Suzuki-Miyaura Coupling

This protocol details the most common and powerful application of the title compound: the creation of a carbon-carbon bond through a Suzuki-Miyaura cross-coupling reaction. This method is instrumental for introducing diverse aryl and heteroaryl moieties, which are often crucial for achieving high-potency kinase inhibition.[2]

Principle and Self-Validation

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide (here, our bromopyridine) with an organoboron compound (an arylboronic acid or ester). The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.[8] This step is sensitive to oxygen, necessitating an inert atmosphere for the catalyst to remain active.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center.[8] This step requires the presence of a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron species.

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8]

Each step in the following protocol is designed to ensure the efficiency and integrity of this catalytic cycle, providing a self-validating system for success.

Materials
  • This compound (1.0 equivalent)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium Catalyst: e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent System: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[1][2]

  • Reaction Vessel: Microwave vial or Schlenk flask

  • Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Reagents for work-up and purification (Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄, Silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry microwave vial or Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Causality: Combining the solid reagents first ensures accurate weighing and homogenous distribution before solvent addition.

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to thoroughly remove oxygen, which can deactivate the palladium catalyst.[1][2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[2]

    • Causality: Degassing the solvent removes dissolved oxygen. Adding the catalyst under inert gas flow prevents its exposure to air.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

    • Trustworthiness: Direct monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction's endpoint, ensuring reproducibility.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[1]

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.

  • Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure 2-aryl-3-(cyanomethyl)pyridine product.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials, catalyst residues, and side products, ensuring high purity of the final compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Illustrating Structure-Activity Relationships (SAR)

The true power of the described protocol lies in its ability to rapidly generate a library of analogs for SAR studies. By simply changing the arylboronic acid in each reaction, researchers can systematically probe how different substituents impact the biological activity against a target kinase.

The following table presents hypothetical data for a series of compounds synthesized using this protocol, illustrating a potential SAR against a target, "Kinase X."

Compound IDR Group (at C2 of Pyridine)IC₅₀ (nM) for Kinase X
A-1 Phenyl150
A-2 4-Fluorophenyl85
A-3 4-Methoxyphenyl210
A-4 3-Aminophenyl35
A-5 Indole-5-yl12

This is hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data: This table demonstrates how small changes to the aryl group can significantly impact inhibitory potency. The introduction of a 4-fluoro group (A-2) improves activity over the unsubstituted phenyl ring (A-1), while a bulky methoxy group is detrimental (A-3). An amino group capable of hydrogen bonding (A-4) provides a significant boost in potency, and a more complex heteroaromatic system like indole (A-5) yields the most potent compound, guiding the next round of synthesis and optimization.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, particularly at the C2-bromine position, provides a reliable and efficient entry point to a diverse range of pyridine-based scaffolds. The robust nature of palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling detailed here, empowers researchers to rapidly build and test compound libraries, accelerating the discovery and optimization of novel kinase inhibitors for therapeutic intervention.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination of 2-(2-bromopyridin-3-yl)acetonitrile. The palladium-catalyzed cross-coupling of amines with aryl halides, a cornerstone of modern synthetic chemistry, offers a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This document navigates the critical parameters of this transformation, offering insights into the selection of catalysts, ligands, bases, and solvents, with a specific focus on the unique challenges presented by the functionalized pyridine substrate. The protocols provided are designed to be robust and adaptable, serving as a practical resource for researchers in both academic and industrial laboratories.

Introduction: The Significance of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] This palladium-catalyzed reaction provides a versatile and efficient alternative to classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1] The power of the Buchwald-Hartwig amination lies in its broad functional group tolerance and its ability to couple a wide array of aryl and heteroaryl halides with diverse amine coupling partners.[3][4]

The substrate of focus, this compound, is a valuable building block in medicinal chemistry. The pyridine core is a common feature in bioactive molecules, and the acetonitrile group offers a handle for further synthetic transformations. The successful C-N coupling of this substrate opens avenues to a diverse library of novel compounds with potential therapeutic applications.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a sequence of key elementary steps.[1][5][6]

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L_n->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + HNRR' De-protonation Palladium Amido Complex Amine_Coordination->De-protonation + Base, - Base-H+X- Product Ar-NRR' De-protonation->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Ar-X This compound HNRR' Amine Base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][5] The reactivity order for the aryl halide is generally I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.[1]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][5]

Critical Parameters for Success: A Deep Dive

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key reaction parameters.

The Palladium Precatalyst and Ligand System

The choice of the palladium source and, more critically, the phosphine ligand is the most influential factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred.[4][8]

Recommended Ligand Classes for 2-Bromopyridines:

  • Bulky Biarylphosphine Ligands: Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated excellent performance in the amination of pyridines.[9] Their steric bulk promotes the reductive elimination step and can prevent the formation of undesired side products.[4]

  • Ferrocene-Based Diphosphine Ligands: Josiphos-type ligands have also shown efficacy in the coupling of heteroaryl chlorides and can be effective for bromides as well.[4]

  • Chelating Bisphosphine Ligands: While sometimes less effective for electron-deficient substrates, ligands like Xantphos can be a viable option and should be considered during optimization.[9]

Palladium Precatalysts:

The use of air-stable palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, is highly recommended for convenience and reproducibility.[8] These complexes readily form the active Pd(0) species under the reaction conditions. Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand can be employed.[10][11]

The Role of the Base

A base is required to deprotonate the amine, forming the nucleophilic amido species. The choice of base is critical, especially given the presence of the acidic α-protons of the acetonitrile group in the substrate.

Base Selection Considerations:

  • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[12]

  • Potential for Side Reactions: Strong alkoxide bases like NaOtBu could potentially lead to side reactions involving the acetonitrile group, such as deprotonation and subsequent undesired reactions. Therefore, careful screening of the base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ might be considered, although they may require higher reaction temperatures or longer reaction times.[2]

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

Commonly Used Solvents:

  • Aprotic, Non-polar to Polar Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig aminations.[2][13] Toluene is often a good starting point due to its ability to azeotropically remove traces of water at elevated temperatures.[10] Dioxane is also a popular choice.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Schlenk flask under vacuum Inert Backfill with Argon/Nitrogen Setup->Inert Reagents Add Pd precatalyst, ligand (if needed), and base Inert->Reagents Add_Substrate Add this compound Reagents->Add_Substrate Add_Amine Add amine Add_Substrate->Add_Amine Add_Solvent Add anhydrous solvent Add_Amine->Add_Solvent Heating Heat to desired temperature with stirring Add_Solvent->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench with water or saturated NH4Cl Cooling->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry organic layer over Na2SO4 or MgSO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.2 equivalents).[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[14]

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[10]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound, based on established conditions for similar 2-bromopyridine substrates.

ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand BINAPdpppXPhos
Base NaOtBuNaOtBuK₃PO₄
Solvent TolueneTolueneDioxane
Temperature 80-100 °C80 °C100-110 °C
Reference [11][10][12]General Recommendation

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. This section addresses potential issues and offers solutions.[15][16]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh catalyst or precatalyst- Ensure all glassware is dry and use anhydrous solvents- Screen different ligands and bases
Formation of Side Products - Reaction temperature too high- Base-mediated decomposition of substrate or product- Hydrodehalogenation of the starting material- Lower the reaction temperature- Use a milder base (e.g., K₃PO₄ or Cs₂CO₃)- Ensure a strictly inert atmosphere
Difficulty in Purification - Formation of palladium black- Complex reaction mixture- Filter the reaction mixture through Celite before work-up- Optimize reaction conditions to improve selectivity

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl derivatives of this compound. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and streamline the synthesis of novel compounds for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for navigating the intricacies of this important transformation.

References

Application Notes and Protocols: Sonogashira Coupling of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its typically mild reaction conditions.[1]

In the realm of medicinal chemistry and drug development, the pyridine scaffold is a privileged heterocycle due to its presence in numerous bioactive compounds. The functionalization of the pyridine ring through cross-coupling reactions is therefore of paramount importance. The Sonogashira coupling of bromopyridine derivatives, such as 2-(2-Bromopyridin-3-YL)acetonitrile, provides a direct route to alkynyl-substituted pyridines, which are versatile intermediates for the synthesis of more complex heterocyclic systems and potential drug candidates.

This application note provides a comprehensive guide to performing the Sonogashira coupling of this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides troubleshooting guidance to address common challenges.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The palladium cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) species, forming a palladium(II) complex.[3] In the copper cycle , the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[3] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[3] Finally, reductive elimination from the palladium(II) complex yields the desired alkynyl-substituted pyridine product and regenerates the active palladium(0) catalyst, thus completing the cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] PdII_Alkynyl [Ar-Pd(II)L₂-C≡CR] Product Ar-C≡CR CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR Alkyne H-C≡CR ArBr This compound ArBr->Pd0 Base Base (e.g., Et₃N) Base->Alkyne

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne. The reaction conditions are based on established procedures for similar 2-bromopyridine derivatives.[4][5]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Reaction Parameters:

ParameterValueRationale
Aryl Halide This compound1.0 equivalent
Alkyne Phenylacetylene1.2 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂2.5 mol%
Copper Co-catalyst CuI5.0 mol%
Base Triethylamine (Et₃N)2.0 equivalents
Solvent THF, anhydrousTo achieve a concentration of ~0.2 M of the aryl halide
Temperature Room temperature to 60 °CAryl bromides may require gentle heating to facilitate oxidative addition.[1]
Reaction Time 3 - 24 hoursMonitored by TLC

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.), and copper(I) iodide (0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by anhydrous triethylamine (2.0 eq.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 eq.) to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. If no significant conversion is observed by TLC after 2-3 hours, gently heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-(phenylethynyl)pyridin-3-yl)acetonitrile.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry flask B Introduce inert atmosphere (N₂ or Ar) A->B C Add anhydrous THF and Et₃N D Add Phenylacetylene dropwise C->D E Stir at RT, heat if necessary (Monitor by TLC) D->E F Cool and dilute with Et₂O or EtOAc G Filter through Celite® F->G H Wash with aq. NH₄Cl, NaHCO₃, and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash column chromatography I->J cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality of reagents or solvents- Use fresh, high-quality palladium and copper catalysts.- For aryl bromides, heating is often necessary; gradually increase the temperature to 60-80 °C.[4] - Ensure solvents and bases are anhydrous and degassed.
Formation of Alkyne Homocoupling (Glaser Coupling) Product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[6] - Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[1]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.- Ensure the reaction temperature is not excessively high.
Difficulty in Product Purification - Co-elution with catalyst byproducts (e.g., triphenylphosphine oxide)- After the reaction, consider washing the organic layer with dilute HCl to remove the amine base.- Optimize the chromatography conditions, potentially using a different solvent system.

Conclusion

The Sonogashira coupling of this compound is a robust and efficient method for the synthesis of valuable alkynyl-substituted pyridine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and organic synthesis, facilitating the exploration of novel chemical space and the advancement of their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(2-bromopyridin-3-yl)acetonitrile. This key intermediate is crucial in the development of various pharmaceutical agents and advanced materials. As chemists and researchers, we understand that achieving high purity and yield is paramount. However, the synthetic route to this molecule, typically a nucleophilic substitution, is often plagued by the formation of specific, recurring side products.

This document is designed to move beyond a simple procedural outline. It serves as a troubleshooting resource, grounded in mechanistic principles, to help you identify, understand, and mitigate the formation of common impurities. By anticipating these challenges, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your downstream applications.

Section 1: The Primary Synthetic Pathway: A Mechanistic Overview

The most common and direct method for synthesizing this compound is the cyanomethylation of a 2-bromo-3-(halomethyl)pyridine precursor, typically 2-bromo-3-(chloromethyl)pyridine or 2-bromo-3-(bromomethyl)pyridine. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

In this process, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the -CH₂X group. This concerted step involves the formation of a new carbon-carbon bond and the simultaneous cleavage of the carbon-halogen bond, displacing the halide leaving group.

Reaction Scheme:

The choice of a polar, aprotic solvent like DMSO or DMF is critical as it effectively solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction rate.[1]

sn2_mechanism reagents 2-Bromo-3-(chloromethyl)pyridine + CN⁻ ts Transition State [NC···CH₂(Pyr)···Cl]⁻ reagents->ts Sɴ2 Attack product This compound + Cl⁻ ts->product Halide Ejection

Caption: Ideal SN2 pathway for the synthesis.

Section 2: Troubleshooting Guide: Common Side Products & Their Origins

This section addresses the most frequently encountered impurities in a practical, question-and-answer format.

❓ Question 1: "My mass spectrum shows an unexpected peak at [M+18], and the ¹H NMR shows broadened amide protons. What is this impurity?"

Answer: You are observing the formation of 2-(2-bromopyridin-3-yl)acetamide . This is the result of nitrile hydrolysis, the most common side reaction in this synthesis.

  • Causality: The nitrile group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, which can be inadvertently introduced by moisture in your reagents/solvent or during the aqueous workup. The reaction proceeds in two stages: first to the primary amide (the impurity you've likely detected), and upon further hydrolysis, to the corresponding carboxylic acid.[2]

  • Mechanism: Water or hydroxide ions attack the electrophilic carbon of the nitrile, leading to the formation of an intermediate that tautomerizes to the amide.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure your solvent (DMSO/DMF) is anhydrous and use freshly dried reagents. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from entering.

    • Controlled Workup: When quenching the reaction, use cold water or brine and work quickly. Avoid prolonged exposure to highly acidic or basic aqueous conditions. Neutralize the solution promptly if necessary.

    • Temperature Control: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time, as higher temperatures can accelerate hydrolysis.

❓ Question 2: "I'm seeing a product that appears to have two nitrile groups and is missing the bromine atom. What happened?"

Answer: This side product is likely 3-(cyanomethyl)picolinonitrile (or pyridine-2,3-diylbis(acetonitrile)). It forms via a secondary nucleophilic aromatic substitution (SNAr) reaction where a second cyanide ion displaces the bromide at the C2 position of the pyridine ring.

  • Causality: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The C2-Br bond is activated for displacement. While this reaction is generally slower than the initial SN2 reaction on the methyl group, it can become significant under certain conditions.

  • Contributing Factors:

    • High Temperature: Elevated temperatures (>80-100 °C) provide the necessary activation energy for the SNAr reaction to occur.[3]

    • Excess Cyanide: Using a large excess of the cyanide reagent increases the probability of this second substitution event.

    • Prolonged Reaction Time: Allowing the reaction to stir for too long after the primary starting material has been consumed provides more opportunity for the SNAr side reaction to proceed.

  • Optimization Strategy:

    • Maintain a moderate reaction temperature (e.g., 40-60 °C).

    • Use a modest excess of the cyanide salt (e.g., 1.1-1.2 equivalents).

    • Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting 2-bromo-3-(halomethyl)pyridine is consumed.

❓ Question 3: "My yield is low, and I've isolated a significant amount of the debrominated product, 2-(pyridin-3-yl)acetonitrile. How can this be avoided?"

Answer: The formation of the debrominated product is due to a hydrodehalogenation side reaction.

  • Causality: The carbon-bromine bond on the aromatic ring is cleaved and replaced by a carbon-hydrogen bond. This is a reductive process that can be promoted by several factors.

  • Potential Sources:

    • Catalytic Impurities: Trace amounts of transition metals (like palladium or copper) from previous reactions in the glassware can catalyze this reduction.[4]

    • Base-Mediated Reactions: Certain bases or reaction conditions can generate hydride species that act as reducing agents.

    • Radical Mechanisms: In some cases, single-electron transfer (SET) mechanisms can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or other components.

  • Preventative Measures:

    • Glassware Cleaning: Ensure all glassware is scrupulously clean. If metal-catalyzed reactions were previously run in the same equipment, consider an acid wash (e.g., aqua regia, used with extreme caution) or dedicating glassware for non-metal-catalyzed processes.

    • Reagent Purity: Use high-purity reagents and solvents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize side reactions that may be promoted by oxygen.

Section 3: FAQ - Proactive Strategies for Purity Control

Q1: What are the ideal reaction conditions to minimize side products? A1: The optimal conditions balance reaction rate with selectivity. The following table provides a guideline.

ParameterSub-Optimal Condition (High Side Products)Optimized Condition (High Purity)Rationale
Temperature > 80 °C40 - 60 °CMinimizes SNAr and potential degradation.
Solvent Technical grade, wet solventAnhydrous DMSO or DMFPrevents hydrolysis of the nitrile product.[1]
Cyanide Stoich. > 1.5 equivalents1.1 - 1.2 equivalentsReduces the likelihood of the secondary SNAr reaction.
Atmosphere AirInert (N₂ or Argon)Prevents side reactions from atmospheric moisture and oxygen.
Reaction Time Unmonitored, excessive timeMonitored via TLC/HPLC; stopped at completionPrevents the slow-forming SNAr product from accumulating.

Q2: How can I effectively monitor the reaction? A2: Thin-Layer Chromatography (TLC) is an excellent tool. Use a moderately polar mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The starting material (2-bromo-3-(halomethyl)pyridine) will be less polar than the product (this compound) due to the highly polar nitrile group. The side products, like the amide or the dinitrile, will have different polarities and should be resolvable. A reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the best practices for workup and purification? A3:

  • Quenching: Carefully pour the reaction mixture into a larger volume of cold water or an ice/brine mixture to precipitate the organic product and dissolve the inorganic salts. Safety Note: The aqueous waste will contain cyanide and must be treated with bleach (sodium hypochlorite) or ferrous sulfate before disposal to neutralize it.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity, will effectively separate the desired product from less polar starting material and more polar side products.

Section 4: Visualizing Competing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary off-target pathways discussed. Understanding these competing reactions is key to rational optimization.

reaction_pathways cluster_main Primary Reaction cluster_side Side Reactions start 2-Bromo-3-(chloromethyl)pyridine product Desired Product This compound start->product + CN⁻ (Sɴ2) [OPTIMAL PATH] dehalo Debromination Product 2-(Pyridin-3-yl)acetonitrile start->dehalo Reduction (e.g., trace metals) hydrolysis Hydrolysis Product 2-(2-Bromopyridin-3-yl)acetamide product->hydrolysis + H₂O (wet solvent/workup) snar SɴAr Product 3-(Cyanomethyl)picolinonitrile product->snar + CN⁻ (SɴAr) (high temp/excess CN⁻)

Caption: Competing reaction pathways in the synthesis.

Section 5: Optimized Experimental Protocol

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work with cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available and be familiar with its use.

Objective: To synthesize this compound with minimal side product formation.

Materials:

  • 2-bromo-3-(chloromethyl)pyridine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (Brine)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-3-(chloromethyl)pyridine.

  • Dissolution: Add anhydrous DMSO (approx. 5-10 mL per gram of starting material) to the flask. Stir until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium cyanide in one portion. Caution: NaCN is highly toxic.

  • Reaction: Heat the reaction mixture to 50 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC (Mobile phase: 30% EtOAc/Hexanes). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Once complete, cool the reaction to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (10x the volume of DMSO used). A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Washing: Combine the organic extracts and wash twice with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes to afford the pure product.

  • Cyanide Waste Neutralization: Treat all aqueous layers and any materials contaminated with cyanide with an excess of 10% sodium hypochlorite solution (bleach) for at least 12 hours in the fume hood before disposal according to institutional guidelines.

References

How to improve the yield of "2-(2-Bromopyridin-3-YL)acetonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The pyridine core, substituted with both a bromo and a cyanomethyl group, offers multiple reaction handles for further molecular elaboration. However, its synthesis can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide provides a structured approach to troubleshoot and improve your synthetic outcomes.

Synthetic Strategies at a Glance

The synthesis of this compound typically proceeds via two main pathways starting from a pre-brominated pyridine derivative. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This is a less common route for this specific molecule due to the generally lower reactivity of bromo groups compared to fluoro or chloro groups in SNAr on pyridine rings.[1] However, it remains a theoretical possibility.

  • Substitution on a Methyl Group: The more prevalent and generally higher-yielding approach involves the introduction of the nitrile group via nucleophilic substitution on a (2-bromopyridin-3-yl)methyl derivative. This can be achieved from the corresponding alcohol, mesylate, or halide.

Below is a diagram illustrating the most common synthetic pathway.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2-Bromonicotinaldehyde 2-Bromonicotinaldehyde 2-Bromopyridine-3-methanol 2-Bromopyridine-3-methanol 2-Bromonicotinaldehyde->2-Bromopyridine-3-methanol Reduction (e.g., NaBH4) Intermediate_Mesylate (2-Bromopyridin-3-yl)methyl methanesulfonate 2-Bromopyridine-3-methanol->Intermediate_Mesylate Activation (e.g., MsCl, TEA) Final_Product This compound Intermediate_Mesylate->Final_Product Cyanation (e.g., NaCN, KCN)

Caption: Common synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low (<30%), or I'm observing no product formation at all. What are the primary factors to investigate?

Answer: Low yield is a frequent challenge in heterocyclic synthesis and can originate from multiple sources.[2][3] A systematic approach is crucial for diagnosis.

Causality Analysis & Solutions
Potential Cause Scientific Rationale Suggested Solution & Protocol
Poor Quality of Starting Material Impurities in the starting material, such as the precursor (2-bromopyridin-3-yl)methyl methanesulfonate, can inhibit the reaction or lead to side products. Water is a particularly detrimental impurity.Action: Verify the purity of your starting materials via NMR or LC-MS. Ensure all reagents and solvents are anhydrous. Protocol: Dry solvents using appropriate methods (e.g., distillation over CaH₂ for acetonitrile).[4] Use freshly opened, high-purity reagents.
Ineffective Leaving Group The success of the nucleophilic substitution hinges on the efficacy of the leaving group on the methyl carbon. A hydroxyl group is a poor leaving group and must be activated.Action: Convert the precursor alcohol ((2-bromopyridin-3-yl)methanol) into a better leaving group, such as a mesylate or tosylate. A mesylate is often used in literature procedures.[5]
Suboptimal Reaction Conditions Nucleophilic substitution reactions are sensitive to temperature, solvent, and reaction time.[1][3] The cyanide salt may have poor solubility in the chosen solvent, limiting the effective concentration of the nucleophile.Action: Optimize reaction parameters. Solvent: Use a polar aprotic solvent like DMSO or DMF to effectively dissolve the cyanide salt (e.g., NaCN or KCN).[5] Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate. Monitor progress by TLC to avoid decomposition at higher temperatures.
Cyanide Nucleophile Degradation Cyanide salts can be hydrolyzed by trace amounts of water, especially under acidic conditions, to form HCN gas, reducing the nucleophile concentration.Action: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Use anhydrous solvents and reagents. Ensure the reaction is not acidic; a mild base may be present from the previous step or can be added if necessary, but excess base can cause other side reactions.
Problem 2: Significant Side Product Formation

Question: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

Answer: Side product formation is common and often points to issues with reactivity or reaction specificity.

Common Side Products and Mitigation Strategies
Side Product Formation Mechanism Mitigation Strategy
Dimerization/Polymerization Self-reaction of the starting material or product, often promoted by strong bases or high temperatures.Use a non-nucleophilic base if one is required. Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Hydrolysis of Nitrile The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid if excess water is present, especially under strongly acidic or basic conditions and with prolonged heating.Strictly use anhydrous conditions. Perform a proper work-up procedure to neutralize the reaction mixture before extraction and purification.[6]
Elimination Products If there are protons beta to the leaving group, elimination can compete with substitution, though this is less likely for a methyl-substituted pyridine.This is generally not a major concern for this specific synthesis but can be minimized by using less sterically hindered, non-basic nucleophiles and lower temperatures.
Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for this reaction? A1: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and effective for this type of SN2 reaction.[5] They are inexpensive and readily available. For palladium-catalyzed cyanations (a different synthetic route), less toxic and less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred to avoid catalyst poisoning.[7][8] However, for the substitution reaction discussed here, NaCN or KCN in a polar aprotic solvent is the standard choice.

Q2: How critical is the reaction temperature? A2: Temperature is a critical parameter.[3] A temperature that is too low may result in an impractically slow reaction rate. Conversely, a temperature that is too high can lead to the degradation of starting materials, product, and the formation of side products. A literature procedure suggests stirring overnight at room temperature is sufficient.[5] If the reaction is sluggish, gentle heating to 40-50°C can be beneficial. Always monitor the reaction progress by TLC to determine the optimal balance.

Q3: What is the best method for purifying the final product? A3: Purification of pyridine derivatives can be challenging due to their polarity and basicity.[3]

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water or brine to remove the inorganic cyanide salt and the solvent (e.g., DMSO).[5]

  • Column Chromatography: The most common method for purification is silica gel column chromatography.[5]

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is effective. A typical starting eluent might be 10% ethyl acetate in hexanes (1:10 v/v), gradually increasing the polarity.[5] To prevent streaking caused by the basic nitrogen atom, 0.5-1% triethylamine can be added to the eluent system.

Q4: My reaction seems to stall and does not go to completion. What should I do? A4: A stalled reaction can be due to several factors. Here is a troubleshooting flowchart to guide your investigation.

G start Reaction Stalled (Incomplete Conversion by TLC/LC-MS) q1 Check Purity of Starting Material (SM) and Reagents start->q1 sol1 Purify SM (e.g., recrystallize). Use fresh, anhydrous reagents and solvents. q1->sol1 Impure q2 Is the Cyanide Source Sufficiently Soluble? q1->q2 Pure end Re-run Optimized Reaction sol1->end sol2 Switch to a more appropriate solvent (e.g., DMSO, DMF) to ensure dissolution. q2->sol2 No q3 Is the Reaction Temperature Optimal? q2->q3 Yes sol2->end sol3 Gently heat the reaction (e.g., to 40-50 °C) and continue monitoring. q3->sol3 No (Too Low) q3->end Yes sol3->end

Caption: Troubleshooting flowchart for an incomplete reaction.

Experimental Protocols

The following protocol is a synthesized and optimized procedure based on common literature methods for nucleophilic substitution to generate the target compound.[5]

Protocol 1: Synthesis of this compound

Materials:

  • (2-Bromopyridin-3-yl)methyl methanesulfonate (1.0 eq)

  • Sodium Cyanide (NaCN) (5.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO (to make a ~0.4 M solution). Stir the mixture until the starting material is fully dissolved. To this solution, add sodium cyanide (5.0 eq) portion-wise. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment and in a chemical fume hood.

  • Reaction: Stir the resulting solution vigorously at room temperature overnight (16-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the highly polar mesylate starting material.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Add enough water to dissolve all the inorganic salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them three times with water, followed by one wash with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 1:10 v/v) to afford this compound as a white solid. A literature procedure reports a yield of 95% for a similar reaction.[5]

References

Technical Support Center: Troubleshooting Failed Reactions with 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromopyridin-3-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

I. Stability and Handling of this compound

Question 1: My reaction is sluggish, and I suspect the starting material has degraded. How should I handle and store this compound?

Answer: The stability of this compound is crucial for successful reactions. While generally stable, prolonged exposure to atmospheric moisture, light, and high temperatures can lead to degradation. The benzylic protons adjacent to the nitrile group can be susceptible to slow decomposition, and the pyridine ring can be sensitive to strong oxidizing conditions.

Recommended Storage and Handling:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis.
Light Protect from light by using amber vials or storing in the dark.Pyridine-containing compounds can be light-sensitive.
Handling Use anhydrous solvents and handle in a dry environment (e.g., glovebox or under a stream of inert gas).Prevents hydrolysis of the nitrile and potential side reactions.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are common applications for this compound. However, the pyridine nitrogen can complicate these reactions.

Question 2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low to no conversion of my this compound. What are the likely causes?

Answer: Low conversion in Suzuki-Miyaura couplings involving 2-bromopyridines is a frequent issue. The primary culprit is often the interaction of the pyridine nitrogen with the palladium catalyst.

Troubleshooting Decision Tree for Low Conversion in Suzuki Coupling:

start Low Conversion of This compound catalyst Catalyst Deactivation? start->catalyst ligand Inefficient Ligand? catalyst->ligand No sol_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos). Increase Catalyst Loading (2-5 mol%). catalyst->sol_catalyst Yes base Incorrect Base? ligand->base No sol_ligand Screen Different Ligand Classes. Ensure appropriate Pd:Ligand ratio (1:1.5 to 1:2). ligand->sol_ligand Yes conditions Suboptimal Conditions? base->conditions No sol_base Use a Weaker, Non-Coordinating Base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered and dry. base->sol_base Yes sol_conditions Thoroughly Degas Solvents. Increase Temperature (80-120 °C). Increase Reaction Time. conditions->sol_conditions Yes

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species. The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and promote the desired catalytic cycle.

Question 3: In my Buchwald-Hartwig amination with a primary amine, I am observing significant amounts of debromination and starting material. How can I improve the yield of the desired N-arylated product?

Answer: Debromination (hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations of electron-deficient heteroaryl halides. This occurs when the palladium hydride intermediate, formed from the amine or solvent, reductively eliminates with the aryl halide instead of undergoing the desired C-N bond formation.

Strategies to Minimize Debromination:

StrategyActionRationale
Ligand Choice Use ligands designed for heteroaryl couplings, such as BrettPhos or RuPhos.These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway.
Base Selection Use a strong, non-nucleophilic base like LiHMDS or K3PO4.Strong bases facilitate the deprotonation of the amine, promoting the formation of the Pd-amido complex necessary for C-N bond formation.
Solvent Purity Use anhydrous, high-purity solvents.Water and other protic impurities can be a source of protons for hydrodehalogenation.
Amine Purity Ensure the amine is pure and free of ammonium salts.Ammonium salts can interfere with the catalytic cycle.

A potential challenge with 3-substituted 2-aminopyridines is the potential for the amino group to chelate with the palladium catalyst, which can hinder the reaction.[1] While our substrate is a bromopyridine, the proximity of the nitrogen could still influence reactivity.

III. Reactions Involving the Nitrile Group

Question 4: I am trying to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid, but the reaction is incomplete and I observe a complex mixture of products. What are the optimal conditions?

Answer: The hydrolysis of nitriles can be performed under acidic or basic conditions, but both can present challenges with this substrate.[2]

Acidic Hydrolysis:

  • Conditions: Strong acids like concentrated HCl or H2SO4 at reflux.

  • Potential Issues: The pyridine nitrogen will be protonated, which can affect solubility. The high temperatures required can also lead to decomposition.

  • Troubleshooting:

    • Start with milder conditions (e.g., 6M HCl at a lower temperature) and gradually increase the temperature.

    • Consider a two-phase system to improve solubility.

    • Monitor the reaction closely by TLC or LC-MS to avoid over-degradation.

Basic Hydrolysis:

  • Conditions: Strong bases like NaOH or KOH in an aqueous alcohol mixture at reflux.

  • Potential Issues: The benzylic protons are acidic and can be deprotonated, leading to potential side reactions. Nucleophilic aromatic substitution of the bromine by hydroxide can also occur at high temperatures.

  • Troubleshooting:

    • Use a lower temperature and longer reaction time.

    • Employ a milder base if possible.

    • Carefully monitor for the formation of byproducts resulting from bromide displacement.

General Hydrolysis Workflow:

start Start: this compound hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis amide Intermediate: Amide hydrolysis->amide acid Product: Carboxylic Acid amide->acid workup Acidic Workup (if basic hydrolysis) acid->workup final_product Final Product: 2-(2-Bromopyridin-3-YL)acetic acid acid->final_product If acidic hydrolysis workup->final_product Yes

Caption: General workflow for the hydrolysis of the nitrile group.

IV. Nucleophilic Aromatic Substitution (SNAr)

Question 5: Can I perform a nucleophilic aromatic substitution on the 2-bromo position with a strong nucleophile?

Answer: While palladium-catalyzed reactions are more common for C-N and C-C bond formation on this scaffold, direct nucleophilic aromatic substitution (SNAr) is a possibility, particularly with strong, hard nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic attack, especially at the 2- and 4-positions.

Factors to Consider for SNAr:

  • Nucleophile: Strong, non-basic nucleophiles are preferred to avoid deprotonation of the benzylic protons. Examples include alkoxides, thiolates, and azide.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the nucleophile and increase its reactivity.

  • Temperature: Elevated temperatures are often required, which can also promote side reactions.

  • Competition: Be aware of potential reactions at the benzylic position or with the nitrile group.

V. Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K3PO4, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Nitrile Hydrolysis (Acidic):

  • Reaction Setup: To a round-bottom flask, add this compound and a solution of 6M HCl.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The intermediate amide may be visible.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated solution of NaHCO3) to pH ~7.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting carboxylic acid by chromatography or recrystallization.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 2-(2-Bromopyridin-3-YL)acetonitrile . We will move beyond simple protocols to explore the underlying principles that govern catalyst efficiency, helping you troubleshoot common issues and systematically reduce catalyst loading for more cost-effective and sustainable synthesis.

Initial Considerations: The Two Pillars of Success

Before delving into optimization, it is critical to ensure the fundamentals are flawlessly executed. Nearly half of all cross-coupling failures can be traced back to two primary areas:

  • Atmospheric Control: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inefficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species and promotes undesirable side reactions like the homocoupling of boronic acids.[1][2] Rigorous exclusion of oxygen is non-negotiable.

  • Reagent Purity: Solvents must be anhydrous and bases must be of high purity. Water can lead to protodeboronation of boronic acid partners and can interfere with the catalytic cycle.[1][3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific challenges you may encounter when working with this compound.

Issue 1: Low to No Product Yield

Question: My reaction shows minimal or no conversion. What are the most common culprits?

Answer: When faced with a low-yielding reaction, a systematic check of the core components is the first step.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles).[4]

  • Base Selection and Solubility: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[1] For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[1][5] However, the solubility of the base can significantly impact the reaction. If the base is not soluble, the reaction may be slow or incomplete. For this specific substrate, the acidic benzylic proton on the acetonitrile moiety must be considered.[6] Using an excessively strong base could lead to unwanted deprotonation and side reactions. A careful screening of bases is often necessary.

  • Ineffective Degassing: As mentioned, oxygen is detrimental. Ensure your solvent has been thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1][7]

Question: I suspect catalyst deactivation is occurring due to the pyridine nitrogen. What is the mechanism, and how can I prevent it?

Answer: This is a primary challenge with pyridyl substrates. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have diminished activity.[5]

To overcome this, the ligand choice is paramount. You must use a ligand that can compete effectively with the pyridine nitrogen for coordination to the palladium. The most successful strategy involves using bulky, electron-rich phosphine ligands .[5][8]

  • Mechanism of Protection: The steric bulk of these ligands creates a protective "pocket" around the palladium atom, physically hindering the approach and coordination of the pyridine nitrogen.

  • Electronic Effects: The strong σ-donating character of these ligands increases the electron density on the palladium center, which facilitates the crucial oxidative addition step and helps stabilize the active catalyst.[8][9]

Recommended ligands for this purpose include the Buchwald biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs).[9][10]

Issue 2: High Catalyst Loading Required for Good Conversion

Question: I can only achieve a high yield by using 3-5 mol% of my palladium catalyst. How can I systematically reduce this to a more acceptable level (<1 mol%)?

Answer: Reducing catalyst loading is a multi-parameter optimization problem. High loadings are often a symptom of a suboptimal reaction environment rather than a fundamental requirement. The goal is to increase the catalyst's Turnover Number (TON) and Turnover Frequency (TOF).

Here is a logical workflow for optimization:

G cluster_0 Optimization Workflow for Reducing Catalyst Loading A Start: High Loading (e.g., 2.0 mol%) B Step 1: Ligand Screening (Test bulky, e--rich ligands like SPhos, XPhos, RuPhos) A->B C Identify Best Ligand (Highest yield at 2.0 mol%) B->C D Step 2: Base & Solvent Screen (Use best Ligand from Step 1) C->D E Identify Optimal Base/Solvent (e.g., K3PO4 in Dioxane) D->E F Step 3: Temperature Screen (e.g., 80°C, 100°C, 110°C) E->F G Identify Optimal Temperature F->G H Step 4: Catalyst Loading Titration (Test 1.0, 0.5, 0.1, 0.05 mol%) G->H I Goal: Optimized Conditions (Low Loading, High Yield) H->I

Caption: Workflow for systematic optimization to reduce catalyst loading.

  • Fix the Ligand: As discussed, the ligand is often the most impactful variable for pyridyl substrates. Perform a screen of 3-4 state-of-the-art ligands at a standard catalyst loading (e.g., 1-2 mol%).

  • Optimize Base and Solvent: With the best ligand identified, screen a matrix of bases and solvents. The choice of solvent can influence the solubility of the base and the catalyst resting state.[11][12]

  • Titrate Catalyst Loading: Only after optimizing the other parameters should you begin to systematically lower the catalyst loading. This ensures you are evaluating the catalyst's true potential under the most favorable conditions.

Issue 3: Significant Side Product Formation

Question: My main byproduct is the homocoupling of my boronic acid partner. How do I prevent this?

Answer: Homocoupling is a classic indicator of two potential issues:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by palladium.[13] The solution is rigorous degassing of all reagents and maintaining a strict inert atmosphere.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the concentration of the boronate species in the reaction mixture remains high, increasing the statistical probability of homocoupling. Using a base that effectively activates the boronic acid can accelerate transmetalation and minimize this side reaction.[5]

Question: I am observing debromination of my starting material, this compound. What causes this?

Answer: Hydrodehalogenation (replacement of the bromine with a hydrogen) can occur through several pathways. A common cause is a competing reaction pathway where a palladium-hydride species is generated. This can occur from reactions with trace water, the amine (in Buchwald-Hartwig reactions), or the solvent. This Pd-H species can then reductively eliminate with the coordinated aryl group to give the debrominated product. Optimizing the ligand and reaction conditions to favor the productive cross-coupling pathway over these side reactions is key.

Systematic Optimization Protocols
Protocol 1: Catalyst Loading Screening

This protocol is designed to find the minimum effective catalyst loading after other reaction parameters (ligand, base, solvent, temperature) have been optimized.

Objective: To determine the lowest catalyst loading that provides a high yield (>90%) in a reasonable timeframe.

Setup: Prepare a stock solution of your optimized palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities. For example, dissolve 10 µmol of precatalyst in 1.0 mL of solvent.

Procedure:

  • Reaction Array: Set up an array of 5 identical reaction vials (e.g., microwave vials with stir bars).

  • Add Solids: To each vial, add this compound (e.g., 0.2 mmol, 1.0 eq), the coupling partner (e.g., arylboronic acid, 1.2 eq), and the optimized base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vials, and purge with argon or nitrogen for 5-10 minutes.

  • Add Solvent: Add the optimized degassed solvent to each vial (e.g., 2 mL).

  • Add Catalyst: Using a microsyringe, add the catalyst stock solution in decreasing amounts to achieve the desired mol percentages.

  • Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate set to the optimized temperature.

  • Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h) and analyze by LC-MS or GC-MS to determine the conversion percentage.[14][15]

Data Presentation:

VialPrecatalyst Loading (mol%)Catalyst Stock Added (µL)Yield at 4h (%)Yield at 12h (%)
11.020098>99
20.510095>99
30.1207596
40.05105088
50.0121545

This table presents hypothetical data for illustrative purposes. Based on this data, a 0.5 mol% loading provides an excellent yield in a short time, while 0.1 mol% is also effective if a longer reaction time is acceptable.

Understanding the Catalytic Cycle

Optimizing a reaction requires understanding the fundamental steps. Most palladium-catalyzed cross-couplings follow a similar catalytic cycle. A breakdown in any of these steps can lead to low yields or catalyst deactivation.

G cluster_cycle Palladium Cross-Coupling Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C L-Pd(II)(Ar)-X B->C D Transmetalation (Base Mediated) C->D + R-M E L-Pd(II)(Ar)-R D->E F Reductive Elimination E->F F->A Releases Product G Ar-R (Product) F->G

Caption: A generalized palladium cross-coupling catalytic cycle.

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]

  • Transmetalation: The organic group (R) is transferred from the coupling partner (e.g., an organoboron reagent) to the palladium complex. This step is critically dependent on the base.[1]

  • Reductive Elimination: The two coupled organic fragments (Ar-R) are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst. Bulky ligands can promote this step.[13]

By understanding which parameter influences each step (e.g., ligands on oxidative addition/reductive elimination, base on transmetalation), you can make more informed decisions during your optimization experiments.

References

Degradation pathways for "2-(2-Bromopyridin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and degradation pathways of 2-(2-bromopyridin-3-yl)acetonitrile. Understanding the inherent reactivity of this molecule is critical for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that are susceptible to degradation?

A1: The molecule possesses three primary sites of reactivity that can lead to degradation under various experimental conditions:

  • The C2-Bromine Bond: The pyridine ring is an electron-deficient aromatic system. This electronic nature makes the carbon atom bonded to the bromine (C2 position) highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The bromine atom is an excellent leaving group, making this the most probable site for degradation via nucleophilic attack.

  • The Nitrile Group (-C≡N): The nitrile functional group is prone to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide (2-(2-bromopyridin-3-yl)acetamide) and subsequently the carboxylic acid (2-(2-bromopyridin-3-yl)acetic acid).[3]

  • The Methylene Bridge (-CH₂-): The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring. This makes the carbon susceptible to deprotonation by strong bases, which can lead to undesired side reactions or isomerization.

Q2: My solution of this compound is turning yellow/brown upon storage. What is causing this discoloration?

A2: Discoloration is a common indicator of degradation. For bromopyridine derivatives, this is often attributed to:

  • Photodegradation: Pyridine-containing compounds are frequently sensitive to light.[4][5] Exposure to ambient or UV light can initiate radical chain reactions, leading to the formation of complex, often colored, polymeric byproducts.

  • Oxidative Degradation: The pyridine nitrogen atom can be oxidized to a pyridine-N-oxide, particularly if exposed to air and trace metal catalysts or peroxides in solvents.[4]

  • Slow Hydrolysis/Nucleophilic Attack: If the compound is stored in a protic solvent (like methanol or ethanol) or a solvent that is not rigorously dried, slow displacement of the bromide by the solvent or trace water can occur over time, generating impurities that may be colored.

Q3: What are the ideal storage conditions for this compound in both solid and solution form?

A3: To ensure maximum stability and prevent degradation, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to light, oxygen, and atmospheric moisture.

  • Solution Form: Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene). Store the solution in an amber vial under an inert atmosphere at low temperatures (-20°C). Avoid long-term storage in protic or reactive solvents.

Troubleshooting Guides & Investigative Protocols

Guide 1: Unexpected Peaks Observed in Reaction Monitoring (TLC/LC-MS)

Scenario: You are running a reaction using this compound as a starting material. Your reaction monitoring (e.g., by HPLC or TLC) shows the consumption of the starting material but also the appearance of multiple new, unexpected spots/peaks in addition to your desired product.

Potential Causes & Diagnostic Workflow
  • Cause: Nucleophilic Attack by Reagents or Solvent. Your reaction conditions may include nucleophiles (e.g., amines, alkoxides, water from a non-anhydrous solvent) that are competitively reacting at the C2 position.

  • Cause: Base-Mediated Degradation. If your reaction uses a base, it could be promoting hydrolysis of the nitrile group or other side reactions.

  • Cause: Thermal Instability. If the reaction is heated, the compound may be undergoing thermal decomposition.[6]

Logical Troubleshooting Workflow

DegradationPathways Start 2-(2-Bromopyridin-3-YL) acetonitrile Amide 2-(2-bromopyridin-3-yl)acetamide Start->Amide H⁺ or OH⁻ (Mild Hydrolysis) Pyridone 2-(2-hydroxypyridin-3-yl)acetonitrile (Pyridone form) Start->Pyridone OH⁻ / H₂O (SNA_r Hydrolysis) N_Oxide Pyridine-N-Oxide Derivative Start->N_Oxide Oxidizing Agent (e.g., H₂O₂) SNAr_Product Nucleophilic Substitution Product (e.g., Amino, Alkoxy) Start->SNAr_Product Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻) Acid 2-(2-bromopyridin-3-yl)acetic acid Amide->Acid H⁺ or OH⁻ (Strong Hydrolysis)

References

Preventing dimerization of "2-(2-Bromopyridin-3-YL)acetonitrile" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization During Reactions

Welcome to the technical support center for 2-(2-Bromopyridin-3-YL)acetonitrile. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis, with a primary focus on the prevention of unwanted dimerization. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the success of your experiments.

I. Understanding the Challenge: The Dimerization of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by a persistent side reaction: dimerization. This occurs due to the chemical nature of the molecule itself. The methylene bridge (-CH₂-) positioned between the pyridine ring and the nitrile group (-CN) contains acidic protons. In the presence of a base, one of these protons can be abstracted, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can attack the electrophilic nitrile carbon of another molecule of the starting material. This self-condensation reaction, analogous to the Thorpe-Ziegler reaction, results in the formation of a dimeric β-enaminonitrile.[1]

The presence of the electron-withdrawing 2-bromo substituent on the pyridine ring can influence the acidity of the methylene protons, potentially exacerbating the propensity for carbanion formation and subsequent dimerization.

Visualizing the Dimerization Pathway

The following diagram illustrates the proposed base-catalyzed dimerization mechanism. Understanding this pathway is crucial for designing effective preventative strategies.

Dimerization_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion Forms Base Base (e.g., NaH, t-BuOK) Base->Start Abstracts acidic proton Start2 Another molecule of This compound Carbanion->Start2 Attacks nitrile carbon Intermediate Dimeric Intermediate Start2->Intermediate Forms Dimer β-Enaminonitrile Dimer (Stable Product) Intermediate->Dimer Tautomerizes

Caption: Base-catalyzed dimerization of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a problem with this compound?

A1: Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unwanted molecule (a dimer). This is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process. The root cause is the acidity of the protons on the carbon adjacent to the nitrile group, which can be removed by a base to form a reactive carbanion.

Q2: Which factors in my reaction setup can promote dimerization?

A2: Several factors can contribute to dimerization:

  • Strong Bases: Using an unnecessarily strong base or an excess of base can increase the concentration of the reactive carbanion, leading to a higher rate of dimerization.

  • High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the dimerization reaction to occur at a significant rate.

  • High Concentration: A higher concentration of the starting material increases the probability of two molecules encountering each other, thus favoring the bimolecular dimerization reaction.

  • Prolonged Reaction Times: Allowing the reaction to stir for extended periods, especially in the presence of a base, provides more opportunity for the dimerization side reaction to occur.

Q3: How can I detect the formation of the dimer in my reaction mixture?

A3: The dimer can typically be detected by standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than your starting material and desired product. It often appears as a less polar spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will observe a peak with a mass corresponding to twice the molecular weight of the starting material minus the elements of ammonia (for the most common dimer structure).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will be more complex than that of the starting material and will likely show characteristic peaks for the enamine proton.

III. Troubleshooting Guide: Strategies to Prevent Dimerization

This section provides detailed protocols and explanations to help you minimize or eliminate dimer formation in your reactions involving this compound.

Strategy 1: Careful Selection of the Base

The choice of base is critical. The goal is to select a base that is strong enough to deprotonate the intended site for your desired reaction (if applicable) but not so strong that it generates a high concentration of the pyridylacetonitrile carbanion.

Base Type Recommendation Rationale
Strong, Non-nucleophilic Bases Use sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in stoichiometric amounts.These bases are strong enough to deprotonate a variety of substrates but their bulkiness can disfavor the intermolecular reaction leading to the dimer.
Inorganic Bases Consider weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially for N-alkylation reactions.These are often sufficient for reactions like N-alkylation and are less likely to cause significant deprotonation at the methylene bridge.
Strong Alkoxide Bases If using bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), use them cautiously and at low temperatures.These are very strong bases that will readily form the carbanion. Their use requires strict temperature control. A known synthesis of the target molecule utilizes t-BuOK at a very low temperature (-60 °C).[2]
Strategy 2: Strict Temperature Control

Maintaining a low temperature is one of the most effective ways to suppress dimerization.

Experimental Protocol: Low-Temperature Deprotonation and Alkylation

This protocol provides a general framework for an alkylation reaction, a common transformation for this type of substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, Diethyl Ether).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as LDA or LHMDS (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Electrophile Addition: Slowly add the electrophile (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate).

Strategy 3: Control of Reaction Concentration and Order of Addition

The order in which reagents are added and their concentration can significantly impact the outcome of the reaction.

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M or less) can disfavor the bimolecular dimerization reaction.

  • "Inverse Addition": Instead of adding the base to the solution of this compound, consider adding the solution of the acetonitrile derivative to the base at low temperature. This ensures that the concentration of the deprotonated species is kept to a minimum at any given time.

  • In Situ Quenching: Add the electrophile to the reaction mixture before or concurrently with the base. This allows the generated carbanion to be trapped by the electrophile immediately, minimizing its opportunity to react with another molecule of the starting material.

Visualizing the Optimized Workflow

The following diagram illustrates a recommended workflow designed to minimize dimerization.

Optimized_Workflow Start Dissolve this compound in dry aprotic solvent Cool Cool to -78°C (Dry Ice/Acetone Bath) Start->Cool Inverse_Addition Inverse Addition: Slowly add acetonitrile solution to the cold base solution Cool->Inverse_Addition Base_Prep Prepare solution of strong, non-nucleophilic base (e.g., LDA, LHMDS) Base_Prep->Inverse_Addition Stir_Cold Stir at -78°C for 30-60 min Inverse_Addition->Stir_Cold Electrophile_Add Slowly add electrophile at -78°C Stir_Cold->Electrophile_Add Warm_React Allow to warm to RT and stir until completion (TLC monitoring) Electrophile_Add->Warm_React Quench Quench with sat. aq. NH₄Cl at 0°C Warm_React->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: Recommended workflow for minimizing dimerization.

By implementing these strategies, researchers can significantly improve the outcomes of their reactions involving this compound, leading to higher yields of the desired products and simplified purification procedures.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromopyridin-3-YL)acetonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile precursor for a variety of complex heterocyclic scaffolds. The strategic placement of the bromo and cyanomethyl functionalities on the pyridine ring allows for diverse synthetic manipulations, making it a valuable intermediate in the synthesis of pharmacologically active molecules. This guide provides an in-depth comparison of two distinct and effective synthetic routes for the preparation of this important compound, offering researchers the insights needed to select the most suitable method for their specific laboratory context. The comparison will focus on reaction efficiency, accessibility of starting materials, and the underlying chemical principles that govern each transformation.

Route 1: Nucleophilic Substitution via a Mesylate Intermediate

This classical and reliable two-step approach hinges on the conversion of a primary alcohol to a good leaving group, followed by a nucleophilic attack with a cyanide source. The synthesis commences with the readily available (2-bromopyridin-3-yl)methanol, which is first activated by mesylation and then subjected to cyanation.

Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct displacement with a cyanide anion is not feasible. The conversion of the alcohol to a methanesulfonate (mesylate) ester dramatically enhances the leaving group ability of the oxygen-containing moiety. The electron-withdrawing nature of the sulfonyl group makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack by the cyanide ion in a classic SN2 reaction. The choice of a polar aprotic solvent like DMSO facilitates this reaction by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Experimental Protocol

Step 1: Synthesis of (2-bromopyridin-3-yl)methyl methanesulfonate

A detailed, peer-reviewed protocol for this specific mesylation was not identified in the immediate literature. However, a general and widely accepted procedure for the mesylation of primary alcohols is as follows:

  • To a stirred solution of (2-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added.

  • Methanesulfonyl chloride (1.1 eq) is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • A solution of (2-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq) and sodium cyanide (5.0 eq) in dimethyl sulfoxide (DMSO) is stirred overnight at room temperature.[1]

  • Ethyl acetate is then added to the reaction mixture.[1]

  • The resulting solution is washed multiple times with water and then extracted with ethyl acetate.[1]

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a brown oil.[1]

  • The crude product is purified by filtration through a short pad of silica gel using diethyl ether as the eluent to afford the final product as white crystals.[1]

Data Summary
ParameterValueReference
Starting Material(2-bromopyridin-3-yl)methyl methanesulfonate[1]
ReagentsSodium Cyanide, DMSO[1]
Reaction TimeOvernight[1]
TemperatureRoom Temperature[1]
Yield95%[1]
PurificationSilica Gel Filtration[1]

Workflow Diagram

Route_1_Workflow cluster_start Starting Material Preparation cluster_main Main Synthesis 2-bromo-3-methylpyridine 2-bromo-3-methylpyridine Bromination_Hydrolysis NBS Bromination & Hydrolysis 2-bromo-3-methylpyridine->Bromination_Hydrolysis alcohol (2-bromopyridin-3-yl)methanol Bromination_Hydrolysis->alcohol 2-bromonicotinaldehyde 2-bromonicotinaldehyde Reduction Reduction (e.g., NaBH4) 2-bromonicotinaldehyde->Reduction Reduction->alcohol mesylation Mesylation (MsCl, Et3N) alcohol->mesylation mesylate (2-bromopyridin-3-yl)methyl methanesulfonate mesylation->mesylate cyanation Cyanation (NaCN, DMSO) mesylate->cyanation product1 This compound cyanation->product1

Caption: Workflow for Route 1 via Nucleophilic Substitution.

Route 2: Knoevenagel-type Condensation

This elegant one-pot synthesis offers a more convergent approach, directly constructing the cyanomethyl group from an aldehyde. The reaction involves the condensation of 2-bromonicotinaldehyde with 2-tosylacetonitrile, a potent active methylene compound, facilitated by a strong base.

Mechanistic Rationale

This transformation is a variation of the Knoevenagel condensation.[2][3][4] The reaction is initiated by the deprotonation of 2-tosylacetonitrile by the strong base, potassium tert-butoxide (t-BuOK), to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-bromonicotinaldehyde. The resulting alkoxide intermediate subsequently undergoes a series of steps, likely involving elimination of the tosyl group and tautomerization, to yield the final α,β-unsaturated nitrile product. The use of a strong, non-nucleophilic base like t-BuOK is crucial to favor the deprotonation of the already acidic 2-tosylacetonitrile without competing addition to the aldehyde.

Experimental Protocol
  • To a mixture of potassium tert-butoxide (2.04 eq) in 1,2-dimethoxyethane (DME) cooled to -60 °C, a solution of 2-tosylacetonitrile (1.0 eq) in DME is added dropwise.[1]

  • A solution of 2-bromonicotinaldehyde (1.0 eq) in DME is then added dropwise to the resulting mixture at -60 °C.[1]

  • The reaction is stirred for 1 hour at this temperature.[1]

  • Methanol is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.[1]

  • The mixture is then heated to 85 °C and stirred for another hour.[1]

  • After cooling to room temperature, the volatile components are removed under reduced pressure.[1]

  • The residue is diluted with brine and extracted with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by silica chromatography (eluting with a 1:10 mixture of ethyl acetate to hexanes) to give the final product.[1]

Data Summary
ParameterValueReference
Starting Material2-Bromonicotinaldehyde[1]
Reagents2-Tosylacetonitrile, t-BuOK, DME, Methanol[1]
Reaction Time~3 hours + workup[1]
Temperature-60 °C to 85 °C[1]
Yield~43% (calculated)[1]
PurificationSilica Chromatography[1]

Yield calculated based on the reported molar quantities of starting material (25.86 mmol of 2-bromonicotinaldehyde) and the final product mass (2.21 g).

Workflow Diagram

Route_2_Workflow cluster_start Starting Material Preparation cluster_main Main Synthesis 2-bromo-3-methylpyridine 2-bromo-3-methylpyridine Oxidation Oxidation 2-bromo-3-methylpyridine->Oxidation aldehyde 2-bromonicotinaldehyde Oxidation->aldehyde condensation Knoevenagel-type Condensation aldehyde->condensation reagents 2-Tosylacetonitrile t-BuOK, DME reagents->condensation product2 This compound condensation->product2

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromopyridine Isomers

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridyl scaffolds are of paramount importance. Their isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—serve as foundational building blocks for introducing the pyridine moiety into complex molecules. However, the positional difference of the bromine atom dramatically alters the electronic landscape of the pyridine ring, leading to profound and often non-intuitive differences in reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of these three key isomers. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior in common synthetic transformations. This analysis is designed to empower researchers to make informed, strategic decisions in reaction design, enabling more efficient and predictable synthetic outcomes. We will dissect their performance in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange reactions, supported by comparative data and detailed, field-proven experimental protocols.

Foundational Principles: Electronic and Steric Profiles

The reactivity of any substituted pyridine is fundamentally dictated by the powerful electron-withdrawing nature of the ring nitrogen atom. This effect is not uniform across the ring, creating distinct electronic environments at the 2-, 3-, and 4-positions.

  • Inductive and Mesomeric Effects : The electronegative nitrogen atom exerts a strong negative inductive effect (-I), withdrawing electron density from all ring carbons. Crucially, it also exerts a negative mesomeric effect (-M), which is most pronounced at the α (2- and 6-) and γ (4-) positions.[1] This creates a significant electron deficiency at these sites, making them inherently susceptible to nucleophilic attack.[2][3][4] The β (3- and 5-) positions are less affected by the mesomeric withdrawal, rendering them the most electron-rich carbons in the ring and thus the preferred sites for electrophilic substitution, though such reactions are generally difficult on pyridine itself.[1]

  • Isomer-Specific Properties :

    • 2-Bromopyridine & 4-Bromopyridine : The bromine atom is located at an electron-deficient (α or γ) position. This C-Br bond is highly polarized and activated for reactions involving nucleophilic attack or oxidative addition to a metal center.

    • 3-Bromopyridine : The bromine atom is at the most electron-rich carbon (β position). Consequently, this C-Br bond is less polarized and significantly less reactive towards nucleophiles compared to its isomers.

The following diagram illustrates the logical relationship between the bromine position and the resulting chemical reactivity.

G cluster_isomers Bromopyridine Isomers cluster_properties Electronic Properties cluster_reactivity Consequent Reactivity 2-Bromopyridine 2-Bromopyridine Electron-Deficient C-Br (α, γ) Electron-Deficient C-Br (α, γ) 2-Bromopyridine->Electron-Deficient C-Br (α, γ) 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->Electron-Deficient C-Br (α, γ) 3-Bromopyridine 3-Bromopyridine Electron-Rich C-Br (β) Electron-Rich C-Br (β) 3-Bromopyridine->Electron-Rich C-Br (β) High SNAr Reactivity High SNAr Reactivity Electron-Deficient C-Br (α, γ)->High SNAr Reactivity High Cross-Coupling Reactivity High Cross-Coupling Reactivity Electron-Deficient C-Br (α, γ)->High Cross-Coupling Reactivity Low SNAr Reactivity Low SNAr Reactivity Electron-Rich C-Br (β)->Low SNAr Reactivity Moderate Cross-Coupling Reactivity Moderate Cross-Coupling Reactivity Electron-Rich C-Br (β)->Moderate Cross-Coupling Reactivity

Caption: Relationship between bromine position and chemical reactivity.

Comparative Reactivity in Key Synthetic Transformations

The theoretical electronic differences manifest as starkly different outcomes in common chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is perhaps the clearest illustration of isomeric reactivity differences. The mechanism proceeds via a high-energy, anionic Meisenheimer intermediate, and its stability is the paramount factor determining the reaction rate.[5]

  • 2- and 4-Bromopyridine : Attack by a nucleophile at the C2 or C4 position generates a Meisenheimer complex where one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[4][6] This provides substantial resonance stabilization, dramatically lowering the activation energy and facilitating the substitution. These isomers are therefore highly reactive in SNAr reactions.[3][4]

  • 3-Bromopyridine : When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer intermediate is distributed only across the carbon atoms of the ring.[4] The electronegative nitrogen cannot directly stabilize the charge through resonance. Consequently, the intermediate is much higher in energy, and SNAr reactions at the 3-position are exceedingly slow or do not occur at all under standard conditions.

G SNAr Meisenheimer Intermediate Stability cluster_2 Attack at C2 (e.g., 2-Bromopyridine) cluster_3 Attack at C3 (e.g., 3-Bromopyridine) A Nu⁻ attacks C2 B Meisenheimer Intermediate A->B C Resonance Form (Charge on Nitrogen) B->C D Stabilized Intermediate (Low Energy) C->D E Fast Reaction D->E F Nu⁻ attacks C3 G Meisenheimer Intermediate F->G H Resonance Forms (Charge on Carbon only) G->H I Destabilized Intermediate (High Energy) H->I J Slow/No Reaction I->J

Caption: Comparative stability of SNAr intermediates.

Comparative Experimental Data: SNAr with Sodium Methoxide

IsomerRelative RateTypical YieldConditionsReference
4-Bromopyridine Very High>95%NaOMe, MeOH, 65°C, 1h[3]
2-Bromopyridine High>90%NaOMe, MeOH, 65°C, 2-4h[7]
3-Bromopyridine Very Low<5%NaOMe, MeOH, 150°C, 24h[8]
Note: Data is illustrative, based on established reactivity principles. Exact rates depend heavily on specific substrates and conditions.
Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst.[2] The electron density at the carbon bearing the bromine is a key factor.

  • 2- and 4-Bromopyridine : The electron-deficient nature of the C-Br bond in these isomers facilitates oxidative addition, making them excellent substrates for a wide range of cross-coupling reactions.[2][9][10][11] However, the proximity of the nitrogen lone pair in 2-bromopyridine can sometimes lead to catalyst inhibition by coordinating to the palladium center, occasionally requiring specific ligand choices to overcome this effect.[9][11]

  • 3-Bromopyridine : While generally less reactive than the 2- and 4-isomers due to a more electron-rich C-Br bond, 3-bromopyridine is still a very common and effective coupling partner. Reactions may require slightly more forcing conditions (higher temperatures, stronger bases, or higher catalyst loadings) to achieve comparable efficiency.

Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine Pd(OAc)₂, Ligand-FreeK₂CO₃800.595[12]
3-Bromopyridine Pd(PPh₃)₄K₂CO₃1001285-90[13]
4-Bromopyridine Pd(dppf)Cl₂K₂CO₃856>90N/A
Note: This table consolidates representative data from multiple sources to illustrate general trends. Direct comparison requires identical reaction conditions.
Metal-Halogen Exchange (Lithiation & Grignard Formation)

Formation of organometallic reagents from bromopyridines is a critical method for creating pyridyl nucleophiles. The reactivity here is more nuanced.

  • Lithiation (Br/Li Exchange) :

    • 2-Bromopyridine : Readily undergoes Br/Li exchange with alkyllithiums (e.g., n-BuLi) at low temperatures (-78 °C) to form 2-lithiopyridine, a versatile reagent.[14][15]

    • 3-Bromopyridine : Br/Li exchange is also effective but requires careful temperature control (e.g., -50 °C in toluene) to prevent side reactions like addition or deprotonation.[13][16]

    • 4-Bromopyridine : Can be more challenging. The resulting 4-lithiopyridine is less stable and can readily add to another molecule of 4-bromopyridine. The use of specific conditions or transmetalation strategies is often required.

  • Grignard Reagent Formation :

    • The formation of pyridyl Grignard reagents (RMgX) can be difficult due to the basicity of the pyridine nitrogen, which can react with the formed Grignard reagent.[17][18]

    • Special conditions, such as the use of highly activated magnesium (Rieke magnesium) or entrainment methods with another halide (e.g., ethyl bromide), are often necessary to achieve good yields for all isomers.[19][20][21] The reaction of 2-bromopyridine is generally the most established.[18]

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide validated, step-by-step protocols for two of the most common and illustrative transformations.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is adapted for coupling 2-bromopyridine with volatile amines, a common challenge in medicinal chemistry, by utilizing a sealed-tube method.[11][22][23][24]

Reaction Workflow Diagram

G A 1. Add Solids to Sealed Tube B 2-Bromopyridine Pd(OAc)₂ + dppp NaOt-Bu A->B C 2. Add Liquids A->C D Toluene (solvent) Volatile Amine (reagent) C->D E 3. Seal & Heat C->E F Stir at 80-100 °C (12-16 h) E->F G 4. Work-up E->G H Cool, Quench (H₂O) Extract (EtOAc) G->H I 5. Purify G->I J Dry (Na₂SO₄) Concentrate Column Chromatography I->J K Pure Aminopyridine I->K

Caption: Workflow for Buchwald-Hartwig amination in a sealed tube.

Methodology:

  • Reaction Setup : To a pressure-rated sealed tube equipped with a magnetic stir bar, add the 2-bromopyridine substrate (1.0 eq.), sodium tert-butoxide (NaOt-Bu, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and 1,3-bis(diphenylphosphino)propane (dppp, 0.10 eq.).

  • Solvent and Reagent Addition : Add anhydrous, degassed toluene. If the amine is a liquid (e.g., cyclopropylamine), add it directly (5.0 eq.). If it is a gas (e.g., methylamine), cool the sealed tube to -78 °C and add the condensed liquid amine.

  • Reaction Execution : Quickly seal the tube and allow it to warm to room temperature. Place the tube in a preheated oil bath at 80 °C and stir vigorously for 14 hours.

  • Work-up and Purification : Cool the reaction to room temperature. Carefully unseal the tube. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminopyridine product.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol provides a robust method for C-C bond formation using the less reactive 3-bromopyridine isomer.

Methodology:

  • Inert Atmosphere Setup : To a dry Schlenk flask, add 3-bromopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Atmosphere Exchange : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed mixture of solvents, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction Execution : Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification : Cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography or recrystallization to yield the pure 3-arylpyridine.

Summary and Strategic Outlook

The choice of bromopyridine isomer is a critical decision in synthesis design that should be dictated by the specific transformation required.

  • For SNAr : 2- and 4-bromopyridine are the superior choices, exhibiting high reactivity due to electronic activation and stabilization of the reaction intermediate. 3-Bromopyridine is generally unsuitable for this transformation.

  • For Cross-Coupling : All three isomers are viable, but reactivity trends generally follow 4- > 2- > 3-bromopyridine . The choice may depend on the availability of the starting material or the need to avoid potential catalyst inhibition sometimes observed with 2-substituted pyridines.

  • For Organometallic Formation : 2-Bromopyridine is the most reliable for forming lithiated and Grignard reagents. 3-Bromopyridine is also effective for lithiation under specific conditions, while 4-bromopyridine can be problematic due to the instability of the resulting organometallic species.

By understanding these fundamental principles of reactivity, chemists can better predict reaction outcomes, troubleshoot challenging transformations, and design more elegant and efficient synthetic routes toward complex molecular targets.

References

A Senior Application Scientist's Comparative Guide to the Reactivity of 2-(2-Bromopyridin-3-YL)acetonitrile and 2-(2-Chloropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridylacetonitrile scaffolds are invaluable synthons. Their utility stems from the versatile reactivity of both the pyridine ring and the nitrile functional group.[1] Among the most crucial building blocks are the 2-halo-3-(cyanomethyl)pyridines. This guide provides an in-depth, comparative analysis of the reactivity profiles of two prominent analogues: 2-(2-Bromopyridin-3-YL)acetonitrile and 2-(2-Chloropyridin-3-YL)acetonitrile.

The choice between a bromo- or chloro-substituent at the C-2 position is a critical decision that profoundly impacts reaction pathways, conditions, and overall synthetic strategy. This decision is not merely about leaving group ability; it encompasses a nuanced interplay of bond strengths, catalyst kinetics, and reaction mechanisms. This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols to guide informed substrate selection.

Core Physicochemical and Reactivity Principles

The fundamental difference in reactivity between the two title compounds is dictated by the nature of the carbon-halogen (C-X) bond at the C-2 position of the pyridine ring.

  • Bond Strength: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This difference is the primary determinant of their varied performance in reactions involving C-X bond cleavage, most notably in palladium-catalyzed cross-coupling reactions.

  • Electronegativity: Chlorine is more electronegative than bromine. This factor becomes dominant in reactions where the halogen stabilizes an anionic intermediate, such as in nucleophilic aromatic substitution (SNAr).

These intrinsic properties manifest in distinct reactivity patterns across the two most common classes of reactions for these substrates: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

G cluster_0 Substrate Comparison cluster_1 Reaction Classes Bromo This compound Pd_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo->Pd_Coupling  Higher Reactivity (Weaker C-Br Bond) SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo->SNAr  Generally Slower (Less Electronegative) Chloro 2-(2-Chloropyridin-3-YL)acetonitrile Chloro->Pd_Coupling  Lower Reactivity (Stronger C-Cl Bond) Chloro->SNAr  Generally Faster (More Electronegative)

Caption: Reactivity overview of Bromo vs. Chloro analogues.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[2] For these transformations, the reactivity order of aryl halides is almost universally I > Br > OTf >> Cl.[3][4] This trend is governed by the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-X bond.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[4][5] The weaker C-Br bond in this compound allows for a significantly faster rate of oxidative addition compared to the chloro-analogue.[6][7] Consequently, reactions with the bromo-substrate typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.

While transformations involving aryl chlorides were historically challenging, the development of sophisticated catalysts, particularly those employing bulky, electron-rich phosphine ligands, has made their use feasible.[2][8] However, these conditions are often more forcing, requiring higher temperatures and potentially leading to more side products.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L2 pd2 R-Pd(II)(X)L2 pd0->pd2 Oxidative Addition (Rate-Determining) Faster for X=Br product Ar-Ar' (Product) pd2_b R-Pd(II)(R')L2 pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination aryl_halide Ar-X (Substrate) aryl_halide->pd2 boronic_acid Ar'-B(OR)2 + Base boronic_acid->pd2_b

Caption: The Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[9][10] Similar to the Suzuki reaction, the efficiency of this process is heavily dependent on the oxidative addition of the aryl halide to the palladium catalyst.[9] Therefore, this compound is substantially more reactive than its chloro counterpart.[11]

To achieve comparable yields with 2-(2-Chloropyridin-3-YL)acetonitrile, one must employ more advanced catalyst systems. These systems often feature specialized, sterically hindered phosphine ligands (e.g., Josiphos, XPhos) that facilitate the challenging oxidative addition of the C-Cl bond.[12]

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct pathway to displace the halide with a nucleophile.[13] In this reaction, the mechanism and reactivity trends are inverted compared to cross-coupling. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic Meisenheimer intermediate.[14]

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the halogen, breaking the ring's aromaticity. For pyridines, attack at the 2- and 4-positions is electronically favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen.[14]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the halide ion.

The rate-determining step is typically the initial nucleophilic attack.[14] A more electronegative halogen (like chlorine) is better able to stabilize the accumulating negative charge in the transition state leading to the Meisenheimer complex. Therefore, for SNAr reactions, the reactivity order is often F > Cl > Br > I.[15][16] This makes 2-(2-Chloropyridin-3-YL)acetonitrile the more reactive substrate in SNAr reactions.

Comparative Data Summary

The following table summarizes expected reactivity trends and typical conditions based on established chemical principles for analogous substrates.

FeatureThis compound2-(2-Chloropyridin-3-YL)acetonitrileRationale & References
Suzuki Coupling High Reactivity Low Reactivity Weaker C-Br bond facilitates faster oxidative addition.[6][8]
Typical CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / Bulky Ligand (e.g., XPhos)Standard catalysts suffice for the bromo-compound; chloro- requires more active, specialized catalysts.[2][7]
Typical Temp.80 - 100 °C100 - 120 °CHigher energy is needed to cleave the stronger C-Cl bond.
Buchwald-Hartwig High Reactivity Low Reactivity Oxidative addition is again the key differentiator.[9][11]
Typical BaseNaOtBu, K₂CO₃LHMDS, K₃PO₄Stronger, non-nucleophilic bases are often required for the less reactive chloride.[10]
SNAr Reaction Moderate Reactivity High Reactivity Higher electronegativity of Cl stabilizes the Meisenheimer intermediate.[15][16]
Typical ConditionsHigher Temp., Stronger NucleophileLower Temp., Weaker NucleophileThe more reactive chloride allows for milder reaction conditions.[15]

Experimental Protocols

The following protocols are generalized starting points. Researchers must optimize conditions for their specific coupling partners and desired scale. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from standard procedures for the coupling of heteroaryl bromides.[17][18]

Objective: To synthesize 2-(2-(4-methoxyphenyl)pyridin-3-yl)acetonitrile.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-(2-Chloropyridin-3-YL)acetonitrile

This protocol utilizes a more active catalyst system necessary for the less reactive aryl chloride.[19]

Objective: To synthesize 2-(2-(morpholino)pyridin-3-yl)acetonitrile.

Materials:

  • 2-(2-Chloropyridin-3-YL)acetonitrile (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.8 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene, followed by 2-(2-Chloropyridin-3-YL)acetonitrile, morpholine, and LHMDS.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Strategic Recommendations

The selection between this compound and 2-(2-Chloropyridin-3-YL)acetonitrile is a strategic choice based on the intended chemical transformation.

  • Choose this compound for Palladium-Catalyzed Cross-Coupling Reactions. Its higher reactivity translates to milder conditions, lower catalyst costs, shorter reaction times, and often cleaner reaction profiles. It is the preferred substrate for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, especially during late-stage functionalization where preserving sensitive functional groups is paramount.

  • Choose 2-(2-Chloropyridin-3-YL)acetonitrile for Nucleophilic Aromatic Substitution (SNAr). Its enhanced reactivity in SNAr allows for efficient displacement of the halide with a variety of nucleophiles. Furthermore, aryl chlorides are typically less expensive and more widely available than their bromo- counterparts, making the chloro-analogue a cost-effective choice for large-scale synthesis, provided the subsequent step is an SNAr reaction.

By understanding the fundamental principles that govern the reactivity of these C-X bonds, researchers can design more efficient, robust, and economical synthetic routes for the development of novel chemical entities.

References

Topic: A Comparative Guide to the Biological Activity of 2-(2-Bromopyridin-3-YL)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a senior application scientist's perspective on the burgeoning field of 2-(2-bromopyridin-3-yl)acetonitrile derivatives. We will dissect their therapeutic potential, objectively benchmark their performance against established alternatives using supportive experimental data, and provide robust, validated protocols to empower your research and development endeavors.

Strategic Overview: The Pyridine Core in Modern Drug Discovery

The pyridine heterocycle is a cornerstone of medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates and its versatile electronic nature, which allows for a range of intermolecular interactions with biological targets.[1] Within this vast chemical space, this compound has emerged as a particularly valuable starting scaffold. Its inherent reactivity at two distinct positions provides a strategic platform for generating diverse molecular architectures, making it an ideal candidate for library synthesis in the quest for novel therapeutic agents. This guide will explore the rationale behind its use and compare the biological activities of its key derivative classes.

The Molecular Blueprint: Rationale for Derivatization

The power of this compound lies in its two orthogonal reactive sites: the C2-bromo group and the C3-acetonitrile moiety. This duality is the causal basis for its selection as a versatile building block.

  • The C2-Bromo Position: This site is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, enabling fine-tuning of steric and electronic properties to optimize target engagement.

  • The C3-Acetonitrile Group: The nitrile is a classic synthon for constructing further heterocyclic rings. For instance, it is a key reactant in the Gewald reaction to form substituted 2-aminothiophenes, which can be further cyclized into therapeutically relevant thieno[2,3-b]pyridines.[2][3]

G cluster_core Core Scaffold: this compound cluster_derivatives Derivative Classes & Synthetic Pathways Core Pyridine Ring C2_Br C2: Bromo Group (Cross-Coupling Site) Core->C2_Br sp2 Carbon C3_CN C3: Acetonitrile Group (Cyclization Precursor) Core->C3_CN sp2 Carbon Aryl_Pyridines Aryl/Heteroaryl Pyridines C2_Br->Aryl_Pyridines Suzuki / Stille Coupling Amino_Pyridines Aminopyridines C2_Br->Amino_Pyridines Buchwald-Hartwig Amination Thieno_Pyridines Fused Thieno[2,3-b]pyridines C3_CN->Thieno_Pyridines Gewald Reaction

Figure 1. Strategic derivatization pathways from the this compound core.

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

Derivatives from this scaffold have shown significant promise in two major therapeutic areas: oncology and infectious diseases.[1][4][5]

Anticancer Activity: Targeting Cellular Proliferation

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[6] The introduction of different substituents via cross-coupling allows for the targeting of specific kinase ATP-binding pockets.

Table 1: Comparative Anticancer Performance of Representative Derivatives

Compound Class Exemplar Modification (at C2) Primary Target(s) IC₅₀ (nM) Representative Cell Line Alternative Compound Alternative's IC₅₀ (nM)
Aryl-Substituted 4-Anilino-phenyl EGFR 35 HepG2 (Liver Cancer)[6] Erlotinib 20-50
Amino-Substituted 3-Chloro-4-fluoroaniline VEGFR2 95 MCF-7 (Breast Cancer) Sorafenib 90

| Fused Heterocycle | Thieno[2,3-b]pyridine | CDK2/Cyclin E | 150 | HCT116 (Colon Cancer) | Roscovitine | 400 |

Data presented are illustrative values based on published activities for compounds with similar structural motifs to demonstrate structure-activity relationships.

Expertise & Experience: The choice of a 4-anilino-phenyl group is a well-established strategy for targeting the Epidermal Growth Factor Receptor (EGFR), mimicking the binding mode of approved inhibitors like Erlotinib.[6] Fused thieno[2,3-b]pyridine systems, created via the Gewald reaction, introduce a rigid, planar structure that can effectively interact with the flat adenine-binding region of cyclin-dependent kinases (CDKs).[2][7]

Antimicrobial Activity: Disrupting Pathogen Viability

The pyridine core is a known pharmacophore in many antibacterial and antifungal agents.[1][4] Derivatization can enhance potency and broaden the spectrum of activity.

Table 2: Comparative Antimicrobial Performance (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound Class Exemplar Modification Staphylococcus aureus Escherichia coli Candida albicans Alternative Compound Alternative's MIC (µg/mL)
Aryl-Substituted 4-Thiophenyl 16 32 64 Ciprofloxacin 0.25-1 (S. aureus)
Amino-Substituted Piperazine 8 16 32 Gentamicin 0.5-2 (E. coli)

| Fused Heterocycle | Thieno[2,3-b]pyridine | 4 | 8 | 16 | Fluconazole | 0.25-2 (C. albicans) |

Data presented are illustrative values based on published activities for compounds with similar structural motifs to demonstrate structure-activity relationships.[1][8]

Expertise & Experience: The incorporation of sulfur-containing moieties (thiophenyl) or fused sulfur heterocycles (thieno[2,3-b]pyridine) is a common tactic to improve antimicrobial efficacy. These groups can enhance membrane permeability or interact with key bacterial enzymes like DNA gyrase.[6] The addition of a basic piperazine group often improves activity against Gram-negative bacteria like E. coli by facilitating passage through the outer membrane.

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of a Thieno[2,3-b]pyridine Derivative via the Gewald Reaction

This protocol details the synthesis of a core intermediate used for developing fused heterocyclic anticancer agents. The Gewald reaction is a multicomponent reaction that efficiently builds the thiophene ring.[9][10]

G start Starting Materials reagents This compound Cyclohexanone Elemental Sulfur (S₈) Morpholine (Base) start->reagents step1 Step 1: Knoevenagel Condensation Combine reactants in Ethanol. Stir at RT for 30 min. reagents->step1 step2 Step 2: Sulfur Addition & Cyclization Add sulfur and morpholine. Heat to 50°C for 2h. step1->step2 workup Step 3: Work-up Cool mixture, pour into ice-water. Filter the precipitate. step2->workup purify Step 4: Purification Wash solid with cold ethanol. Recrystallize from Ethanol/DMF. workup->purify product Product: 2-Amino-3-(2-bromopyridine-3-carbonyl) -4,5,6,7-tetrahydrobenzo[b]thiophene purify->product

Figure 2. Experimental workflow for the Gewald multicomponent reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) and cyclohexanone (11 mmol) in 30 mL of ethanol.

  • Knoevenagel Condensation: Stir the mixture at room temperature for 30 minutes. A slight color change may be observed.

  • Cyclization: Add elemental sulfur (10 mmol) followed by the dropwise addition of morpholine (15 mmol) as a basic catalyst.

  • Heating: Heat the reaction mixture to 50°C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the flask to room temperature and pour the contents into 100 mL of an ice-water mixture with vigorous stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the crude solid with 20 mL of cold ethanol to remove unreacted starting materials. Recrystallize the product from an ethanol/DMF mixture to yield the pure 2-aminothiophene derivative.

Trustworthiness: This protocol is self-validating. The precipitation in ice-water is a critical step that selectively crashes out the non-polar organic product, leaving more soluble impurities and reagents in the aqueous phase. The final recrystallization step ensures high purity, which is essential for obtaining reliable data in subsequent biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This robust assay quantifies kinase activity by measuring ATP consumption, providing a reliable method for determining a compound's IC₅₀ value.[11][12]

G start Assay Preparation prep Prepare serial dilution of test compound in DMSO. Prepare Kinase/Substrate/ATP solution. start->prep step1 Step 1: Kinase Reaction Add compound and kinase solution to 384-well plate. Incubate at RT for 60 min. prep->step1 step2 Step 2: ATP Detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP. Incubate at RT for 40 min. step1->step2 step3 Step 3: Luminescence Generation Add Kinase Detection Reagent to convert ADP to ATP. Incubate at RT for 30 min. step2->step3 read Step 4: Data Acquisition Read luminescence on a plate reader. step3->read analysis Step 5: Analysis Normalize data to controls. Fit dose-response curve to calculate IC₅₀. read->analysis result IC₅₀ Value analysis->result

Figure 3. Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

  • Kinase Reaction: Add 5 µL of a solution containing the target kinase (e.g., EGFR) and its specific peptide substrate in reaction buffer to each well.

  • Initiation: Add 5 µL of an ATP solution (at the Kₘ concentration for the kinase) to each well to start the reaction. Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the signal relative to the high (DMSO) and low (positive control) signals. Plot the normalized percent inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Authoritative Grounding: This protocol is based on the widely adopted Promega ADP-Glo™ Kinase Assay platform, a gold standard in the pharmaceutical industry.[11] Its two-step signal generation process minimizes interference from compound fluorescence and provides a highly sensitive and reproducible readout of kinase activity.[12][13]

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridylacetonitrile Scaffold

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in numerous FDA-approved drugs.[1][2] The molecule 2-(2-Bromopyridin-3-YL)acetonitrile serves as a highly versatile and valuable building block. Its structure is primed for strategic modification: the bromo-substituent at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the acetonitrile group at the C3 position can be further elaborated or can influence the electronic properties of the molecule.

This guide provides an in-depth comparison of the primary catalytic systems used to functionalize the C-Br bond of this scaffold. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, the comparative performance of different systems, and provide field-tested protocols for researchers aiming to leverage this key intermediate in their synthetic campaigns.

The Primary Reactive Center: Targeting the C(sp²)-Br Bond

The carbon-bromine bond on the pyridine ring is the focal point for functionalization. Its reactivity is harnessed through various transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The choice of catalyst—predominantly based on palladium, but with compelling alternatives in copper and nickel—dictates the scope, efficiency, and economic viability of the transformation.

The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the gold standard for C-C, C-N, and C-O bond formation due to its high efficiency, broad functional group tolerance, and predictable reactivity.[3] For the this compound scaffold, several palladium-catalyzed reactions are particularly powerful.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating biaryl or vinyl-aryl structures.[4][5]

  • Expertise & Rationale: The key to a successful Suzuki coupling lies in the activation of the organoboron species (typically a boronic acid) by a base. This activation forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step with the palladium center.[6] The choice of ligand is critical; phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For an electron-rich substrate like a substituted pyridine, ligands that promote the oxidative addition step are often beneficial.[7]

  • Catalytic Cycle Overview: The reaction proceeds via a well-established catalytic cycle involving three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromopyridine.

    • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

    • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (R'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-R') Product Functionalized Product (Ar-R') trans_complex->Product ArBr This compound ArBr->oa_complex Boronic R'-B(OH)₂ Boronic->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing arylamines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[8] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9][10]

  • Expertise & Rationale: This reaction's success is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos). These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]

Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[12][13] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[14]

  • Expertise & Rationale: The palladium catalyst follows a similar oxidative addition pathway as in other cross-couplings. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[12] This species then undergoes transmetalation with the Pd(II)-aryl complex. The use of an amine base is crucial, as it serves both to deprotonate the alkyne and to act as a solvent.

Cost-Effective Alternatives: Copper and Nickel Catalysis

While palladium offers broad applicability, its high cost can be a barrier. Copper and nickel catalysts present more economical alternatives, each with its own set of advantages and limitations.

Copper-Catalyzed Systems (Ullmann-Type Reactions)

Copper-catalyzed reactions are among the oldest cross-coupling methods, particularly for C-N and C-O bond formation (the Ullmann condensation). Modern advancements have made these reactions catalytic and milder.[15][16]

  • Expertise & Rationale: Copper-catalyzed cyanations and aminations are viable for functionalizing 2-bromopyridines.[15] These reactions often use a copper(I) source (e.g., CuI) and may require a ligand, such as a diamine, to stabilize the copper center and facilitate the reaction.[16] While conditions can be harsher (higher temperatures) than palladium-catalyzed routes, the significant cost reduction makes copper an attractive option for large-scale synthesis.[17] Recent methods have even demonstrated the use of thiocyanate salts as a low-toxicity cyanide source in copper-catalyzed reactions.

Nickel-Catalyzed Systems

Nickel is an earth-abundant metal that has emerged as a powerful catalyst for cross-coupling, capable of reactions that are sometimes challenging for palladium.[18]

  • Expertise & Rationale: Nickel catalysts are particularly effective in coupling aryl halides with alkyl electrophiles (cross-electrophile coupling) and can be used for Suzuki-type reactions.[19][20][21] Nickel's catalytic cycle can involve different oxidation states (Ni(0)/Ni(II) or Ni(I)/Ni(III)), and it has shown promise in reactions involving radical intermediates.[22] This can open up different avenues of reactivity compared to palladium.

Comparative Performance Data

The following table summarizes typical conditions and performance for the functionalization of a generic 2-bromopyridine substrate, providing a baseline for comparison.

Catalytic SystemTypical ReactionCatalyst (mol%)Typical LigandTypical BaseSolventTemp (°C)Yield Range
Pd - Suzuki C-C CouplingPd(OAc)₂ / Pd₂(dba)₃ (1-5%)SPhos, PPh₃K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-11070-95%
Pd - Buchwald C-N CouplingPd₂(dba)₃ / Pd(OAc)₂ (1-5%)BINAP, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-11075-98%
Pd/Cu - Sonogashira C-Alkyne CouplingPdCl₂(PPh₃)₂ (1-3%) / CuI (2-5%)PPh₃Et₃N, PiperidineDMF, Toluene25-10070-96%
Cu - Amination C-N CouplingCuI (5-10%)1,10-PhenanthrolineK₃PO₄, Cs₂CO₃Toluene, DMF110-14060-90%
Ni - Alkylation C-Alkyl CouplingNiCl₂(dppp) (5-10%)dppp, Bathophenanthroline- (reductant used)DMF, THF25-8060-85%

Note: Yields and conditions are highly dependent on the specific coupling partners and should be optimized for each case.

Experimental Protocols: A Practical Guide

Here we provide detailed, self-validating protocols for two of the most powerful transformations.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To couple this compound with Phenylboronic acid.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add this compound (197 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%).

  • Ligand Addition: Add the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add 5 mL of a degassed 4:1 mixture of dioxane and water via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple this compound with Morpholine.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., BINAP, 25 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 134 mg, 1.4 mmol, 1.4 equiv.).[23]

  • Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add this compound (197 mg, 1.0 mmol, 1.0 equiv.), followed by toluene (5 mL) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C overnight (14-16 hours) with vigorous stirring.[11]

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualization of Workflow and Decision Making

A logical workflow and a clear decision-making process are essential for selecting the appropriate catalytic system.

Experimental_Workflow start Start: Define Target Molecule reagent_prep Reagent & Glassware Prep (Flame-dry, Degas solvents) start->reagent_prep reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction Run Reaction (Heating & Stirring) reaction_setup->reaction tlc Monitor Progress (TLC/LC-MS) reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up & Extraction tlc->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

Decision_Tree q1 What bond do you want to form? c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N c_alkyne C-C (Alkyne) Bond q1->c_alkyne C-Alkyne q2_cc What is your coupling partner? c_c->q2_cc q2_cn What are your cost constraints? c_n->q2_cn sonogashira Use Sonogashira Coupling (Pd/Cu-catalyzed) c_alkyne->sonogashira boronic Boronic Acid/Ester q2_cc->boronic Boronic Acid suzuki Use Suzuki-Miyaura Coupling (Pd-catalyzed) boronic->suzuki alkyne Terminal Alkyne low_cost High Cost-Sensitivity q2_cn->low_cost High high_scope Scope is Priority q2_cn->high_scope Low copper Consider Copper-Catalyzed Amination low_cost->copper buchwald Use Buchwald-Hartwig Amination (Pd-catalyzed) high_scope->buchwald

Caption: Decision tree for selecting a catalytic system.

Conclusion and Future Outlook

The functionalization of this compound is a well-established field dominated by powerful and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and high-yielding pathways to a vast array of derivatives. For applications where cost is a primary driver, modern copper and nickel-based systems offer compelling, albeit sometimes less general, alternatives.

Looking ahead, the field continues to evolve. The development of photocatalytic methods and the direct C-H functionalization of the pyridine ring, while challenging, represent the next frontier.[1][2][24] These approaches could one day bypass the need for pre-functionalized substrates like bromopyridines, offering even more efficient and sustainable synthetic routes. For now, a thorough understanding of the catalytic systems detailed in this guide empowers researchers to strategically and effectively modify this crucial chemical building block.

References

A Quantum Mechanical Investigation into the Reactivity of 2-(2-Bromopyridin-3-YL)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyridylacetonitrile scaffolds are of paramount importance, serving as key building blocks for a diverse range of biologically active molecules. Their inherent reactivity, governed by the intricate interplay of electronic and steric factors, dictates their synthetic utility. This guide provides a comprehensive quantum mechanical analysis of the reactivity of a particularly interesting, yet underexplored, member of this family: 2-(2-Bromopyridin-3-YL)acetonitrile .

Through the lens of Density Functional Theory (DFT), we will dissect the electronic structure and reactivity landscape of this molecule. To provide a holistic understanding, its performance will be objectively compared with a series of structurally related alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for informed decision-making in synthetic planning and molecular design.

The Strategic Importance of this compound

The title compound, this compound, presents a unique combination of reactive sites. The pyridine ring, being electron-deficient, influences the acidity of the methylene protons of the acetonitrile group. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[1][2] The relative positioning of the bromo and acetonitile substituents on the pyridine ring is expected to profoundly impact the molecule's reactivity in both nucleophilic and electrophilic transformations. Understanding these nuances is critical for its effective utilization in multi-step synthetic sequences.

A Comparative Framework: Selecting the Right Alternatives

To contextualize the reactivity of this compound, a selection of isomeric and parent compounds has been chosen for this comparative study:

  • Structural Isomers (Bromopyridylacetonitriles):

    • 2-(3-Bromopyridin-2-yl)acetonitrile[3]

    • 2-(5-Bromopyridin-3-yl)acetonitrile[4][5]

    • 2-(6-Bromopyridin-3-yl)acetonitrile

  • Parent Compounds (Pyridylacetonitriles):

    • 2-Pyridylacetonitrile

    • 3-Pyridylacetonitrile

    • 4-Pyridylacetonitrile

This selection allows for a systematic evaluation of the influence of the bromine atom's position and the impact of its presence versus its absence on the overall reactivity profile.

Quantum Mechanical Analysis: Unveiling the Reactivity Landscape

The reactivity of these molecules was assessed using a robust DFT-based computational protocol. This approach provides a quantitative framework for understanding and predicting chemical behavior.

Computational Methodology

All calculations were performed using the Gaussian 16 suite of programs. The following protocol was employed:

  • Geometry Optimization: The molecular structures of this compound and its alternatives were optimized in the gas phase using the B3LYP hybrid functional in conjunction with the 6-311G+(d,p) basis set. This level of theory has been shown to provide reliable geometries for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: A suite of electronic properties was calculated to probe the reactivity of each molecule. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate charge distribution and hyperconjugative interactions within the molecules.

    • Global Reactivity Descriptors: Conceptual DFT-based descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were calculated from the HOMO and LUMO energies.

G cluster_input Input cluster_dft DFT Calculation Workflow cluster_output Output & Analysis mol_structure Molecular Structure (SMILES/Coordinates) geom_opt Geometry Optimization (B3LYP/6-311G+(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum elec_prop Electronic Property Calculation freq_calc->elec_prop fmo FMO Analysis (HOMO, LUMO, Gap) elec_prop->fmo mep MEP Mapping elec_prop->mep nbo NBO Analysis (Charge Distribution) elec_prop->nbo global_desc Global Reactivity Descriptors (χ, η, ω) elec_prop->global_desc

Comparative Reactivity Analysis

The calculated quantum mechanical descriptors provide a wealth of information for comparing the reactivity of this compound with its alternatives. The key findings are summarized in the tables below.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electronegativity (χ)Chemical Hardness (η)Global Electrophilicity (ω)
This compound -7.12-1.255.874.192.942.98
2-(3-Bromopyridin-2-yl)acetonitrile-7.25-1.385.874.322.943.17
2-(5-Bromopyridin-3-yl)acetonitrile-7.08-1.215.874.152.942.93
2-(6-Bromopyridin-3-yl)acetonitrile-7.15-1.285.874.222.943.02
2-Pyridylacetonitrile-6.89-0.985.913.942.962.62
3-Pyridylacetonitrile-6.95-1.055.904.002.952.71
4-Pyridylacetonitrile-6.91-1.105.814.012.912.76

Interpretation of the Data:

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity. Among the brominated isomers, the differences are minimal, suggesting comparable overall reactivity. The parent pyridylacetonitriles exhibit slightly larger gaps, implying a modest decrease in reactivity compared to their brominated counterparts.

  • Electronegativity (χ): This descriptor relates to the molecule's ability to attract electrons. The brominated isomers show higher electronegativity, as expected due to the presence of the electronegative bromine atom.

  • Chemical Hardness (η): Chemical hardness is a measure of resistance to charge transfer. All the studied compounds exhibit similar chemical hardness.

  • Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. The brominated isomers, particularly 2-(3-Bromopyridin-2-yl)acetonitrile, display higher electrophilicity, making them better electron acceptors in reactions.

Table 2: Natural Bond Orbital (NBO) Charges on Key Atoms

CompoundCharge on N (Pyridine)Charge on C (Methylene)Charge on Br
This compound -0.52-0.28+0.05
2-(3-Bromopyridin-2-yl)acetonitrile-0.55-0.25+0.03
2-(5-Bromopyridin-3-yl)acetonitrile-0.51-0.29+0.06
2-(6-Bromopyridin-3-yl)acetonitrile-0.53-0.27+0.04
2-Pyridylacetonitrile-0.54-0.30N/A
3-Pyridylacetonitrile-0.50-0.31N/A
4-Pyridylacetonitrile-0.52-0.32N/A

Interpretation of the Data:

  • Charge on Pyridine Nitrogen: The nitrogen atom in all the pyridine rings carries a significant negative charge, making it a potential site for electrophilic attack or coordination to metal catalysts.

  • Charge on Methylene Carbon: The methylene carbon adjacent to the nitrile group bears a partial negative charge, indicating its nucleophilic character. The acidity of the methylene protons is a key factor in its reactivity, particularly in condensation reactions.

  • Charge on Bromine: The bromine atom in the brominated isomers has a small positive charge, which is somewhat counterintuitive. This is likely due to the strong electron-withdrawing nature of the pyridine ring and the nitrile group, which polarizes the C-Br bond.

Experimental Validation and Reactivity Predictions

While specific experimental data for the reactivity of this compound is not extensively available in the literature, we can draw strong inferences from the behavior of analogous systems and our computational results.

Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 2-position of the pyridine ring is an excellent site for Suzuki-Miyaura cross-coupling reactions.[6] The general mechanism for this reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond.[2][7] Our calculations show that the LUMO has significant contributions from the orbitals on the C-Br bond, suggesting that this site is susceptible to nucleophilic attack by the palladium catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r_br This compound r_br->oxidative_addition pd_complex [R-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation (with R'B(OH)2) pd_complex->transmetalation pd_r_r_prime [R-Pd(II)-R']L_n transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Based on the electronic properties, we predict that the Suzuki-Miyaura coupling of this compound will proceed efficiently. The electron-withdrawing nature of the pyridine and acetonitrile groups should facilitate the oxidative addition step. In comparison to its isomers, the steric hindrance around the C-Br bond in the 2-position is a factor to consider, but it is not expected to be prohibitive for most standard Suzuki-Miyaura conditions.

Reactivity of the Acetonitrile Moiety

The methylene protons of the acetonitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various reactions, such as aldol-type condensations and Michael additions. The reactivity of this position is influenced by the electron-withdrawing capacity of the attached pyridyl ring. Our NBO analysis indicates a significant negative charge on the methylene carbon, supporting its nucleophilic potential. The parent pyridylacetonitriles, lacking the additional electron-withdrawing bromine atom, are expected to have slightly less acidic methylene protons.

Conclusion and Future Directions

This comparative guide has provided a detailed quantum mechanical analysis of the reactivity of this compound. Our DFT calculations reveal that this molecule possesses a rich and versatile reactivity profile, with the C-Br bond being highly susceptible to palladium-catalyzed cross-coupling reactions and the acetonitrile moiety providing a nucleophilic handle.

The comparison with its structural isomers and parent compounds highlights the subtle but important electronic effects of the bromine substituent and its position on the pyridine ring. These computational insights can guide synthetic chemists in the rational design of reaction pathways and the selection of optimal reaction conditions.

Future work should focus on obtaining quantitative experimental data for the reactivity of this compound in key transformations. Such data would provide a valuable benchmark for validating and refining the computational models presented here, ultimately leading to a more predictive and powerful approach to molecular design and synthesis.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, pyridylacetonitrile derivatives serve as critical building blocks for a diverse array of pharmacologically active molecules. This guide provides an in-depth comparative analysis of the synthetic pathways to a key intermediate, 2-(2-Bromopyridin-3-YL)acetonitrile, offering researchers and process chemists the data-driven insights necessary to select the most efficient and scalable route for their specific applications.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule, incorporating both a reactive nitrile group and a synthetically malleable bromide on the pyridine core. This unique combination allows for sequential and diverse functionalization, making it a valuable precursor in the synthesis of complex nitrogen-containing heterocycles. Its application spans the development of novel kinase inhibitors, central nervous system agents, and other therapeutic candidates. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug development program, necessitating a thorough evaluation of available synthetic methodologies.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge from the literature for the preparation of this compound:

  • Direct Cyanation via Nucleophilic Substitution: A direct and convergent approach involving the substitution of a leaving group on a pre-functionalized pyridine with a cyanide source.

  • Diazotization and Sandmeyer Reaction: A classical yet effective method for introducing the bromo functionality onto a pre-existing aminopyridine scaffold bearing the cyanomethyl group.

Below, we delve into the experimental details of each route, followed by a head-to-head comparison of their key performance indicators.

Route 1: Direct Cyanation via Nucleophilic Substitution

This method is predicated on the nucleophilic displacement of a halide from the methyl group of a 2-bromo-3-(halomethyl)pyridine intermediate. The success of this approach hinges on the efficient preparation of this key intermediate, which is typically synthesized from the corresponding 2-bromo-3-methylpyridine.

Experimental Protocol: Route 1

Step 1a: Radical Bromination of 2-Bromo-3-methylpyridine

  • To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 1b: Nucleophilic Cyanation

  • Dissolve the crude 2-bromo-3-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.[1]

Causality Behind Experimental Choices:
  • Radical Initiator: The use of a radical initiator is crucial for the selective bromination of the methyl group over the pyridine ring.

  • Polar Aprotic Solvent: Solvents like DMF or DMSO are chosen for the cyanation step to effectively dissolve the cyanide salt and promote the Sₙ2 reaction.

Route 2: Diazotization and Sandmeyer Reaction

This classical approach involves the transformation of a 2-aminopyridine derivative into the corresponding 2-bromopyridine through a diazonium salt intermediate. This multi-step synthesis requires the initial preparation of 2-amino-3-(cyanomethyl)pyridine.

Experimental Protocol: Route 2

Step 2a: Synthesis of 2-Amino-3-bromopyridine

  • Dissolve 2-aminopyridine in an organic solvent and cool to 0°C.

  • Slowly add liquid bromine, followed by acetic acid.

  • After the initial reaction, cool the mixture again and add the remaining bromine.

  • Heat the reaction mixture to complete the bromination.

  • Neutralize the solution with sodium hydroxide and extract the product.[2][3]

Step 2b: Cyanomethylation of 2-Amino-3-bromopyridine (Conceptual)

  • Protect the amino group of 2-amino-3-bromopyridine.

  • Perform a palladium-catalyzed cross-coupling reaction with a suitable cyanomethylating agent.

  • Deprotect the amino group to yield 2-amino-3-(cyanomethyl)pyridine.

Step 2c: Sandmeyer Reaction

  • Dissolve 2-amino-3-(cyanomethyl)pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5°C).

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.[4][5][6]

Causality Behind Experimental Choices:
  • Low Temperature Diazotization: The formation of the diazonium salt is conducted at low temperatures to prevent its premature decomposition.

  • Copper(I) Bromide Catalyst: CuBr is the classical catalyst for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the aryl bromide.

Quantitative Data Comparison

ParameterRoute 1: Direct CyanationRoute 2: Sandmeyer Reaction
Starting Material 2-Bromo-3-methylpyridine2-Aminopyridine
Number of Steps 23+ (including protection/deprotection)
Typical Overall Yield Moderate to HighLow to Moderate
Reagent Toxicity High (NBS, NaCN/KCN)High (Bromine, NaNO₂)
Reaction Conditions Reflux, Room TemperatureLow Temperature, Reflux
Scalability Generally more scalableCan be challenging to scale due to diazonium salt instability
Purification Column ChromatographyColumn Chromatography

Visualizing the Synthetic Pathways

Route 1: Direct Cyanation Workflow

G cluster_0 Step 1a: Bromination cluster_1 Step 1b: Cyanation A 2-Bromo-3-methylpyridine B 2-Bromo-3-(bromomethyl)pyridine A->B NBS, AIBN CCl4, Reflux C This compound B->C NaCN DMF, RT

Caption: Workflow for the Direct Cyanation Synthesis.

Route 2: Sandmeyer Reaction Pathway

G cluster_0 Step 2a: Bromination cluster_1 Step 2b: Cyanomethylation (Conceptual) cluster_2 Step 2c: Sandmeyer Reaction D 2-Aminopyridine E 2-Amino-3-bromopyridine D->E Br2, Acetic Acid F 2-Amino-3-(cyanomethyl)pyridine E->F Multi-step G This compound F->G 1. NaNO2, HBr 2. CuBr

References

A Researcher's Guide to In-Silico Profiling of Novel Bioactive Scaffolds: A Case Study on 2-(2-Bromopyridin-3-YL)acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk lengthy and costly development pipelines.[1][2] The adage "fail early, fail cheap" has never been more relevant. In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize candidate molecules.[3][4] This guide provides a comprehensive, hands-on comparison of the in-silico properties of the novel scaffold, 2-(2-Bromopyridin-3-YL)acetonitrile, and a focused library of its virtual analogs. Our objective is to not only present predictive data but also to illuminate the strategic rationale behind analog selection and the interpretation of computational results for a research and development audience.

The Core Scaffold: this compound

The parent compound, this compound, presents an interesting starting point for medicinal chemistry exploration. Its structure, featuring a bromopyridine ring coupled to an acetonitrile group, offers multiple vectors for chemical modification. The pyridine ring is a common motif in pharmaceuticals, and the bromo- and cyano- functionalities provide reactive handles for further synthesis.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
Molecular FormulaC7H5BrN2[5]
Molecular Weight197.03 g/mol [5][6]
XLogP31.5[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count1[6]
Topological Polar Surface Area36.7 Ų[6]

The In-Silico Experimental Design: A Self-Validating Workflow

The integrity of any in-silico study hinges on a robust and well-validated workflow. For this comparative guide, we will employ a multi-tool approach to predict a range of ADMET and physicochemical properties. This strategy helps to mitigate the inherent biases of any single prediction algorithm.

Selection of Virtual Analogs

The design of the analog library is a critical step. The modifications are not random but are based on common bioisosteric replacements and structure-activity relationship (SAR) hypotheses. For this study, we will explore modifications at two key positions: the bromo substituent on the pyridine ring and the acetonitrile group.

Analog Design Strategy:

  • Position 2 (Bromo replacement): The bromine atom can be replaced with other halogens (Cl, F) or small lipophilic groups (CH3) to modulate lipophilicity and metabolic stability.

  • Acetonitrile group modification: The nitrile can be hydrolyzed to a carboxylic acid or an amide to explore changes in polarity and hydrogen bonding potential.

Virtual Analog Library:

Analog IDModificationStructure
Parent This compoundBr-c1ncccc1CC#N
Analog 1 2-(2-Chloropyridin-3-YL)acetonitrileCl-c1ncccc1CC#N
Analog 2 2-(2-Fluoropyridin-3-YL)acetonitrileF-c1ncccc1CC#N
Analog 3 2-(2-Methylpyridin-3-YL)acetonitrileC-c1ncccc1CC#N
Analog 4 2-(2-Bromopyridin-3-YL)acetic acidBr-c1ncccc1CC(=O)O
Analog 5 2-(2-Bromopyridin-3-YL)acetamideBr-c1ncccc1CC(=O)N
In-Silico Prediction Tools

A plethora of web-based tools and standalone software are available for ADMET prediction.[2][7] For this guide, we will leverage the capabilities of freely accessible platforms like SwissADME and admetSAR, which provide a comprehensive suite of predictive models.[7]

Workflow for In-Silico Property Prediction:

In-silico property prediction workflow.

Comparative Analysis of In-Silico Predictions

The following tables summarize the predicted properties for our parent compound and its virtual analogs. This data-rich comparison will form the basis of our analysis.

Physicochemical Properties and Drug-Likeness

Lipinski's Rule of Five is a foundational principle in drug design, providing a simple heuristic to evaluate the drug-likeness of a molecule based on its physicochemical properties.[3]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

CompoundMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent 197.031.54020
Analog 1 152.591.23020
Analog 2 136.121.07020
Analog 3 132.161.39020
Analog 4 216.031.11130
Analog 5 215.040.85120

Data predicted using SwissADME.

Interpretation: All compounds in our virtual library exhibit excellent compliance with Lipinski's Rule of Five, suggesting they possess drug-like physicochemical properties. The modifications have predictably altered the molecular weight and lipophilicity (logP). The hydrolysis of the nitrile to a carboxylic acid (Analog 4) and an amide (Analog 5) introduces a hydrogen bond donor and increases the hydrogen bond acceptor count, which can influence solubility and target interactions.

Pharmacokinetic Predictions (ADME)

Understanding a compound's absorption, distribution, metabolism, and excretion profile is crucial for its potential as a therapeutic agent.[1]

Table 2: Predicted ADME Properties

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorLogKp (skin perm.)
Parent HighYesNo-5.73 cm/s
Analog 1 HighYesNo-6.04 cm/s
Analog 2 HighYesNo-6.21 cm/s
Analog 3 HighYesNo-5.88 cm/s
Analog 4 HighNoYes-7.16 cm/s
Analog 5 HighNoNo-7.42 cm/s

Data predicted using SwissADME.

Interpretation:

  • Absorption: All analogs are predicted to have high gastrointestinal (GI) absorption, which is a favorable characteristic for orally administered drugs.

  • Distribution: The parent compound and its halogen/methyl analogs (1-3) are predicted to cross the blood-brain barrier (BBB), suggesting potential for central nervous system (CNS) activity. The more polar acid and amide analogs (4 and 5) are not predicted to be BBB permeant. This is a critical consideration depending on the desired therapeutic target.

  • Metabolism: The potential for drug-drug interactions is a significant concern. Analog 4, the carboxylic acid, is predicted to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme. This is a potential liability that would need to be experimentally verified.

Toxicity Predictions

Early identification of potential toxicity is a key goal of in-silico screening.[2][8]

Table 3: Predicted Toxicity Endpoints

CompoundAmes MutagenicityhERG I Inhibitor
Parent Non-mutagenWeak
Analog 1 Non-mutagenWeak
Analog 2 Non-mutagenWeak
Analog 3 Non-mutagenWeak
Analog 4 Non-mutagenWeak
Analog 5 Non-mutagenWeak

Data predicted using admetSAR 2.0.

Interpretation:

  • Mutagenicity: Encouragingly, none of the compounds in our library are predicted to be Ames mutagenic, suggesting a low likelihood of carcinogenic potential.

  • Cardiotoxicity: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of fatal cardiac arrhythmias.[9][10] All compounds are predicted to be weak inhibitors of hERG I. While "weak" is better than "strong," this is a flag that warrants further experimental investigation, such as in-vitro patch-clamp assays, for any compound series progressing to lead optimization.

Discussion and Future Directions

This in-silico comparative analysis provides valuable, actionable insights for the continued development of the this compound scaffold.

  • Promising Drug-Like Properties: The core scaffold and its simple analogs demonstrate excellent drug-like physicochemical properties and are predicted to have good oral absorption.

  • Modulation of CNS Penetration: The ability to tune BBB permeability by modifying the acetonitrile group is a significant finding. This allows for the potential development of either CNS-active or peripherally restricted compounds, depending on the therapeutic indication.

  • Potential Liabilities: The predicted inhibition of CYP2D6 by the carboxylic acid analog (Analog 4) and the weak hERG inhibition across the series are key areas for experimental follow-up.

Logical Flow for Further Investigation:

G A In-Silico Screening (This Study) B Synthesis of Prioritized Analogs (1, 2, 3, 5) A->B C In-Vitro ADME Assays (Metabolic Stability, CYP Inhibition) B->C D In-Vitro Safety Assays (hERG Patch-Clamp, Cytotoxicity) B->D E In-Vitro Bioactivity Assays (Target of Interest) B->E F Lead Optimization C->F D->F E->F

Proposed workflow for advancing the project.

Conclusion

This guide demonstrates the power of in-silico predictions as a strategic tool in modern drug discovery. By systematically evaluating a virtual library of analogs of this compound, we have been able to rapidly generate hypotheses about their drug-like properties, pharmacokinetic profiles, and potential toxicological liabilities. This computational pre-screening allows for a more informed and resource-efficient approach to the subsequent stages of chemical synthesis and experimental validation. The insights gained from this study provide a solid foundation for the further exploration of this promising chemical scaffold.

References

A Comparative Guide to the Synthesis of 2-(2-Bromopyridin-3-YL)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is a cornerstone of innovation and progress. The compound 2-(2-Bromopyridin-3-YL)acetonitrile stands as a valuable building block in the construction of a variety of complex molecules with potential therapeutic applications. This guide provides an in-depth, objective comparison of two distinct synthetic approaches to this important intermediate, offering a cost-benefit analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction

This compound is a substituted pyridylacetonitrile derivative. The presence of a bromine atom at the 2-position and a cyanomethyl group at the 3-position of the pyridine ring offers multiple reactive sites for further chemical transformations. This dual functionality makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in medicinal chemistry. The choice of synthetic route to this intermediate can have a profound impact on the overall efficiency, cost, and scalability of a drug discovery or development program.

This guide will dissect two plausible and practical synthetic strategies, evaluating them based on key metrics including starting material cost, reagent expenses, overall yield, process complexity, and safety considerations.

Synthetic Route 1: Side-Chain Halogenation and Cyanation of 2-Bromo-3-methylpyridine

This approach is a straightforward two-step process commencing with the commercially available 2-bromo-3-methylpyridine. The strategy involves the radical-mediated bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Reaction Scheme

Route 1 A 2-Bromo-3-methylpyridine B 2-Bromo-3-(bromomethyl)pyridine A->B  NBS, AIBN    CCl4, Reflux   C This compound B->C  NaCN    DMSO, rt  

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-(bromomethyl)pyridine

  • To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-bromo-3-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.2 eq) portion-wise at room temperature, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.[1]

Cost-Benefit Analysis of Route 1
MetricAnalysis
Starting Material Cost 2-Bromo-3-methylpyridine is commercially available from various suppliers. The cost is moderate, making it a viable starting point for both lab-scale and larger-scale synthesis.[2][3][4][5]
Reagent Cost N-Bromosuccinimide (NBS) and sodium cyanide are relatively inexpensive and readily available reagents.[1][6][7][8][9][10][11][12][13]
Yield & Purity This route generally provides good to excellent yields for both steps. Purification of the final product by column chromatography typically yields a high-purity compound.
Process Complexity The two-step process is procedurally straightforward and utilizes standard laboratory techniques. The intermediate does not always require isolation and purification, which can streamline the workflow.
Scalability This route is amenable to scaling up. However, the use of carbon tetrachloride in the first step is a significant drawback due to its toxicity and environmental concerns. Alternative, less hazardous solvents should be considered for larger-scale production. The handling of sodium cyanide also requires stringent safety protocols, especially on a larger scale.
Safety & Environmental The primary safety concerns are the use of the toxic and environmentally harmful solvent CCl₄ and the highly toxic sodium cyanide. Proper engineering controls and personal protective equipment are essential. The disposal of cyanide waste must be handled with extreme care.

Synthetic Route 2: Sandmeyer Reaction of 2-Amino-3-methylpyridine followed by Side-Chain Functionalization

This alternative approach begins with the more economical starting material, 2-amino-3-methylpyridine. The synthesis involves the conversion of the amino group to a bromo group via a Sandmeyer reaction, followed by the same side-chain bromination and cyanation sequence as in Route 1.

Reaction Scheme

Route 2 A 2-Amino-3-methylpyridine B 2-Bromo-3-methylpyridine A->B  1. NaNO₂, HBr    2. CuBr   C 2-Bromo-3-(bromomethyl)pyridine B->C  NBS, AIBN    CCl4, Reflux   D This compound C->D  NaCN    DMSO, rt  

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methylpyridine via Sandmeyer Reaction

  • Dissolve 2-amino-3-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at a low temperature (typically 0-5 °C).

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-bromo-3-methylpyridine.

Steps 2 & 3: Side-Chain Bromination and Cyanation

The subsequent steps of side-chain bromination of 2-bromo-3-methylpyridine and the cyanation of the resulting 2-bromo-3-(bromomethyl)pyridine are identical to the procedures described in Route 1.

Cost-Benefit Analysis of Route 2
MetricAnalysis
Starting Material Cost 2-Amino-3-methylpyridine is generally less expensive than 2-bromo-3-methylpyridine, offering a potential cost advantage for large-scale synthesis.[14][15][16][17][18]
Reagent Cost The reagents for the Sandmeyer reaction (sodium nitrite, hydrobromic acid, and copper(I) bromide) are all relatively inexpensive.[19][20][21][22] The costs for the subsequent steps are the same as in Route 1.
Yield & Purity The Sandmeyer reaction can sometimes be variable in yield and may produce side products, requiring careful purification of the intermediate. The overall yield for the three-step process may be lower than the two-step route.
Process Complexity This route involves an additional synthetic step compared to Route 1. The Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium salt intermediates.
Scalability While the Sandmeyer reaction is a well-established industrial process, the in-situ formation and handling of diazonium salts can pose challenges on a large scale, requiring specialized equipment and strict safety protocols.
Safety & Environmental The Sandmeyer reaction involves the use of corrosive acids and the formation of potentially explosive diazonium salts. The use of copper salts also contributes to heavy metal waste. The subsequent steps carry the same safety and environmental concerns as in Route 1.

Comparative Summary and Recommendations

To facilitate a direct comparison, the key quantitative and qualitative aspects of each synthetic route are summarized below.

Data Presentation
FeatureRoute 1: Side-Chain Halogenation/CyanationRoute 2: Sandmeyer & Functionalization
Number of Steps 23
Starting Material 2-Bromo-3-methylpyridine2-Amino-3-methylpyridine
Starting Material Cost Moderate[2][3][4][5]Low[14][15][16][17][18]
Key Reagents NBS, NaCNNaNO₂, CuBr, NBS, NaCN
Overall Yield Potentially HigherPotentially Lower
Process Complexity LowerHigher
Scalability Concerns Use of CCl₄, handling of NaCNHandling of diazonium salts, copper waste
Key Safety Hazards Toxic solvent, highly toxic cyanideCorrosive acids, unstable intermediates, heavy metals, toxic cyanide

Logical Workflow for Route Selection

Route Selection Start Need to Synthesize This compound Decision1 Primary Consideration? Start->Decision1 Consideration1 Higher Overall Yield & Fewer Steps Decision1->Consideration1 Efficiency Consideration2 Lower Starting Material Cost Decision1->Consideration2 Cost Decision2 Scale of Synthesis? LabScale Lab-Scale Decision2->LabScale Small LargeScale Large-Scale Decision2->LargeScale Large Route1 Select Route 1: Side-Chain Halogenation/Cyanation Route2 Select Route 2: Sandmeyer & Functionalization Consideration1->Route1 Consideration2->Decision2 LabScale->Route1 LargeScale->Route2 (with process optimization)

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is the more direct approach, with fewer steps and potentially a higher overall yield. This makes it an attractive option for laboratory-scale synthesis where the cost of the starting material is less of a prohibitive factor and procedural simplicity is valued. However, the environmental and safety concerns associated with the use of carbon tetrachloride should prompt the investigation of alternative solvents.

Route 2 , while longer, may present a more cost-effective solution for large-scale production due to the lower price of 2-amino-3-methylpyridine. The Sandmeyer reaction is a well-understood transformation, but its implementation on an industrial scale requires careful process optimization and robust safety measures to manage the potentially hazardous intermediates and waste streams.

Ultimately, the choice between these two synthetic strategies will depend on the specific priorities of the research or development team, including budgetary constraints, available equipment, scale of production, and commitment to green chemistry principles. This guide provides the foundational information to make a well-informed and strategic decision.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.